molecular formula C10H13NO2 B042027 3-(Methylamino)-3-phenylpropanoic acid CAS No. 76497-43-3

3-(Methylamino)-3-phenylpropanoic acid

Cat. No.: B042027
CAS No.: 76497-43-3
M. Wt: 179.22 g/mol
InChI Key: ZENXBHNUVVFNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-3-phenylpropanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and building block for the development of novel pharmaceutical agents. Its structure, featuring a phenyl ring and a methylamino side chain, makes it a valuable precursor in the synthesis of complex molecules, including potential neurotransmitters, enzyme inhibitors, and ligands for various receptor systems. Researchers utilize this chemical to study its potential role as a metabolite or as a core scaffold for drugs targeting the central nervous system, particularly those influencing monoamine pathways. The compound's mechanism of action is context-dependent but often relates to its ability to interact with biological systems as a substrate or inhibitor for enzymes like decarboxylases or transporters, modulating the bioavailability of key signaling molecules. Its high purity and well-defined characteristics are critical for obtaining reproducible results in assay development, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical libraries. This product is intended solely for laboratory research applications and provides a reliable foundation for advancing scientific discovery in chemical biology and drug discovery pipelines.

Properties

IUPAC Name

3-(methylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENXBHNUVVFNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507158
Record name 3-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76497-43-3
Record name 3-(Methylamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(methylamino)-3-phenylpropanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental protocols for this specific compound, this guide presents a proposed synthetic route based on established chemical transformations.

Synthesis of this compound

A plausible and efficient two-step synthesis for this compound is proposed. The first step involves the synthesis of the precursor, 3-amino-3-phenylpropanoic acid, via a one-pot reaction. The second step is the N-methylation of this intermediate.

Proposed Synthesis Workflow

The overall synthetic strategy is outlined in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Amino-3-phenylpropanoic Acid cluster_1 Step 2: N-Methylation Benzaldehyde Benzaldehyde Reflux Reflux Benzaldehyde->Reflux MalonicAcid Malonic Acid MalonicAcid->Reflux AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux AminoAcid 3-Amino-3-phenylpropanoic Acid Reflux->AminoAcid Formaldehyde Formaldehyde Methylation Eschweiler-Clarke Reaction Formaldehyde->Methylation FormicAcid Formic Acid FormicAcid->Methylation FinalProduct This compound Methylation->FinalProduct AminoAcid_ref 3-Amino-3-phenylpropanoic Acid AminoAcid_ref->Methylation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-phenylpropanoic Acid

This procedure is adapted from the known synthesis of 3-amino-3-arylpropionic acids.[1]

  • Materials:

    • Benzaldehyde

    • Malonic acid

    • Ammonium acetate

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (2 equivalents) in ethanol.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 3-amino-3-phenylpropanoic acid, will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

This is a classic method for the methylation of primary amines that avoids the formation of quaternary ammonium salts.[2][3][4]

  • Materials:

    • 3-Amino-3-phenylpropanoic acid

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

  • Procedure:

    • To a round-bottom flask, add 3-amino-3-phenylpropanoic acid (1 equivalent).

    • Add an excess of aqueous formaldehyde (approximately 2.2 equivalents).

    • Slowly add an excess of formic acid (approximately 2.2 equivalents) to the mixture. The reaction is exothermic and will evolve carbon dioxide.

    • Heat the reaction mixture at 80-100 °C for several hours until the evolution of CO₂ ceases.

    • Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Further purification can be achieved by recrystallization.

Characterization

Physical and Predicted Spectroscopic Data of this compound

The following table summarizes the key physical and computed spectroscopic properties of the target molecule.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Solid (predicted)
¹H NMR (Predicted) Phenyl protons (multiplet, ~7.2-7.4 ppm), CH-N (triplet or multiplet), CH₂ (multiplet), N-CH₃ (singlet)
¹³C NMR (Predicted) Carbonyl carbon (~175-180 ppm), Phenyl carbons (~125-140 ppm), CH-N, CH₂, N-CH₃
Mass Spec (m/z) [M+H]⁺ = 180.1025
Experimental Characterization of 3-Phenylpropanoic Acid (Precursor)

The following table presents the experimental spectroscopic data for the precursor compound, 3-phenylpropanoic acid.

AnalysisData
¹H NMR (CDCl₃)δ 7.34 – 7.17 (m, 5H, Ar-H), 2.97 (t, J = 7.8 Hz, 2H, Ar-CH₂), 2.69 (t, J = 7.8 Hz, 2H, CH₂-COOH)
¹³C NMR (CDCl₃)δ 179.0 (C=O), 140.5 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126.3 (Ar-CH), 35.8 (Ar-CH₂), 30.7 (CH₂-COOH)
IR (KBr, cm⁻¹) 2930 (C-H stretch), 1705 (C=O stretch), 1495, 1454 (C=C aromatic stretch), 1412 (O-H bend), 1220 (C-O stretch), 935 (O-H bend)
Mass Spec (EI) m/z (%): 150 (M⁺, 35), 105 (20), 104 (100), 91 (65), 78 (15), 77 (20)

Biological Context: Metabolic Pathway

3-Phenylpropionic acid, the precursor to our target molecule, is a known metabolite of the essential amino acid phenylalanine. It is produced by the gut microbiota and subsequently metabolized in the host. The primary enzyme involved in its degradation is the medium-chain acyl-CoA dehydrogenase (MCAD).[5][6][7]

Metabolic_Pathway Phenylalanine Phenylalanine GutMicrobiota Gut Microbiota Phenylalanine->GutMicrobiota Metabolism PhenylpropionicAcid 3-Phenylpropionic Acid GutMicrobiota->PhenylpropionicAcid AcylCoASynthetase Acyl-CoA Synthetase PhenylpropionicAcid->AcylCoASynthetase CoA_ATP CoA, ATP CoA_ATP->AcylCoASynthetase PhenylpropionylCoA 3-Phenylpropionyl-CoA AcylCoASynthetase->PhenylpropionylCoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) PhenylpropionylCoA->MCAD CinnamoylCoA trans-Cinnamoyl-CoA MCAD->CinnamoylCoA FurtherMetabolism Further Metabolism (β-oxidation) CinnamoylCoA->FurtherMetabolism

Caption: Metabolic pathway of 3-phenylpropionic acid.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can use the proposed synthetic route as a starting point for their experimental work, and the provided characterization data for the precursor will be useful for comparative analysis. The biological context highlights the potential relevance of this class of compounds in metabolic studies.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Methylamino)-3-phenylpropanoic acid. The information presented herein is compiled from various chemical databases and scientific literature. It is important to note that while fundamental identifiers are well-established, many of the specific physicochemical parameters are based on computational predictions and await experimental verification.

Core Physicochemical Data

This compound is a derivative of β-alanine, featuring a phenyl group and a methylamino substituent at the third carbon position. Its core identifiers are essential for its unambiguous identification in research and development.

IdentifierValue
IUPAC Name This compound
CAS Number 76497-43-3[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [2]
Canonical SMILES CNC(CC(=O)O)C1=CC=CC=C1[1]

Quantitative Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is critical to recognize that most of these values are computationally predicted and should be used as estimates pending experimental determination.

PropertyValueData Type
Melting Point Not availableExperimental
Boiling Point 301.8 °C at 760 mmHg[1]Predicted
Water Solubility Not availableExperimental
logP (Octanol-Water Partition Coefficient) 1.81[1]Predicted
pKa (Acid Dissociation Constant) Not availableExperimental
Density 1.123 g/cm³[1]Predicted
Vapor Pressure 0.000456 mmHg at 25°C[1]Predicted
Flash Point 136.3 °C[1]Predicted
Hydrogen Bond Donor Count 2[1]Computed
Hydrogen Bond Acceptor Count 3[1]Computed
Rotatable Bond Count 4[1]Computed

Experimental Protocols

General Synthesis of β-Amino Acids

A common route for the synthesis of β-amino acids, such as this compound, is the Rhodanine-based synthesis . This method involves the condensation of an aromatic aldehyde (benzaldehyde) with rhodanine, followed by hydrolysis and subsequent reductive amination with methylamine.

Determination of Physicochemical Properties
  • Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.

  • Boiling Point: Can be determined by distillation. For small quantities or high-boiling point compounds, techniques like micro-boiling point determination or thermogravimetric analysis (TGA) can be employed.

  • Solubility: Typically determined by the shake-flask method. A known amount of the compound is agitated in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC.

  • logP (Octanol-Water Partition Coefficient): The shake-flask method is the standard. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined to calculate the partition coefficient.

  • pKa (Acid Dissociation Constant): Potentiometric titration is a common method. A solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the inflection point of the titration curve. UV-Vis spectrophotometry can also be used if the chromophore's absorbance changes with ionization state.

Biological Context and Synthetic Utility

Currently, there is no documented direct biological activity or involvement in specific signaling pathways for this compound in the reviewed literature. Its primary significance in a biological context is its role as a key intermediate in the synthesis of more complex pharmacologically active molecules, notably antagonists of the platelet fibrinogen receptor (GPIIb/IIIa).[1]

The following diagram illustrates the logical relationship of this compound as a building block in a synthetic pathway.

Synthetic_Utility Synthetic Role of this compound cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Class Starting Material Benzaldehyde & Other Reagents Intermediate This compound Starting Material->Intermediate Synthesis Final Product Platelet Fibrinogen Receptor (GPIIb/IIIa) Antagonists Intermediate->Final Product Further Synthetic Steps

Synthetic pathway illustrating the role of the title compound.

This diagram shows that this compound serves as a crucial molecular scaffold, derived from simpler starting materials and subsequently elaborated to produce complex drug candidates targeting the platelet fibrinogen receptor. This receptor plays a key role in platelet aggregation, a critical process in thrombosis.

References

The Predicted Biological Activity of beta-(Methylamino)benzenepropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a predictive analysis of the biological activity of beta-(methylamino)benzenepropanoic acid based on its structural similarity to the known neuropsychotropic drug, phenibut (β-phenyl-γ-aminobutyric acid). To date, there is no publicly available experimental data on the biological activity of beta-(methylamino)benzenepropanoic acid. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigation.

Introduction

beta-(Methylamino)benzenepropanoic acid is a derivative of β-phenylalanine, featuring a methyl group on the amine. Its structural resemblance to phenibut, a known modulator of the central nervous system, suggests that it may possess significant biological activity. Phenibut is recognized for its anxiolytic and nootropic effects, which are primarily attributed to its action as a gamma-aminobutyric acid (GABA) receptor B (GABA-B) agonist.[1][2] This guide will extrapolate from the known pharmacology of phenibut and related compounds to predict the biological profile of beta-(methylamino)benzenepropanoic acid, and provide detailed experimental protocols to validate these predictions.

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to phenibut, beta-(methylamino)benzenepropanoic acid is predicted to act as a GABA-B receptor agonist.[2][3] The presence of the phenyl ring is expected to facilitate its passage across the blood-brain barrier, a characteristic feature of phenibut that allows it to exert its effects on the central nervous system.[4]

The N-methyl group may influence the compound's potency, selectivity, and pharmacokinetic profile compared to its unmethylated counterpart. N-methylation in other neurologically active compounds has been shown to alter receptor binding affinity and metabolic stability.

The primary predicted mechanism of action is the binding to and activation of GABA-B receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission.[5] Activation of these receptors leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of potassium and calcium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]

It is also plausible that beta-(methylamino)benzenepropanoic acid could exhibit some activity at GABA-A receptors, albeit likely to a lesser extent than at GABA-B receptors, similar to phenibut.[2][3] Furthermore, given its phenylethylamine backbone, potential interactions with monoamine neurotransmitter systems, such as dopamine, cannot be entirely ruled out and warrant investigation.[3]

Predicted Signaling Pathway

The predicted signaling pathway for beta-(methylamino)benzenepropanoic acid, based on its presumed agonism at the GABA-B receptor, is depicted below.

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound beta-(Methylamino)benzenepropanoic acid GABAB_R GABA-B Receptor Compound->GABAB_R Binds and Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Production Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_Channel->Hyperpolarization Leads to Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Leads to

Predicted GABA-B Receptor Signaling Pathway

Quantitative Data Summary (Hypothetical)

As no experimental data exists for beta-(methylamino)benzenepropanoic acid, the following table presents data for the structurally related compound, phenibut, to provide a comparative reference. It is hypothesized that the N-methylated analog would exhibit similar or potentially enhanced potency.

CompoundReceptor TargetAssay TypeMeasured Activity (Ki or IC50)Reference
(R)-PhenibutGABA-BRadioligand Binding92 ± 3 µM[1]
Racemic PhenibutGABA-BRadioligand Binding177 ± 2 µM[1]
BaclofenGABA-BRadioligand Binding6.0 ± 1 µM[1]

Detailed Experimental Protocols

To empirically determine the biological activity of beta-(methylamino)benzenepropanoic acid, the following experimental protocols are recommended.

GABA-B Receptor Binding Assay

This assay will determine the binding affinity of the test compound for the GABA-B receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]-CGP54626 (a selective GABA-B antagonist)

  • Non-specific binding control: Baclofen (1 mM)

  • Test compound: beta-(methylamino)benzenepropanoic acid

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the cell membranes, is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-CGP54626, and varying concentrations of the test compound or baclofen for non-specific binding.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Assay

This assay will assess the potential of the test compound to inhibit the reuptake of key monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

  • Assay Buffer: Krebs-Ringer-HEPES buffer

  • Radiolabeled neurotransmitters: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin

  • Known reuptake inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT)

  • Test compound: beta-(methylamino)benzenepropanoic acid

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the test compound or a known inhibitor for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of neurotransmitter reuptake for each concentration of the test compound and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis Synthesis Synthesis of beta-(Methylamino)benzenepropanoic acid Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization GABA_Binding GABA Receptor Binding Assays (GABA-A, GABA-B) Characterization->GABA_Binding NT_Reuptake Neurotransmitter Reuptake Assays (DAT, NET, SERT) Characterization->NT_Reuptake Binding_Analysis IC50/Ki Determination (Binding Affinity) GABA_Binding->Binding_Analysis Reuptake_Analysis IC50 Determination (Reuptake Inhibition) NT_Reuptake->Reuptake_Analysis

Proposed Experimental Workflow

Conclusion

While there is currently a lack of direct experimental evidence, the structural analogy to phenibut provides a strong rationale for predicting that beta-(methylamino)benzenepropanoic acid will exhibit biological activity as a GABA-B receptor agonist. This could translate to potential anxiolytic, nootropic, and muscle relaxant properties. The N-methyl group is a key structural modification that may influence its pharmacological profile. The experimental protocols detailed in this guide provide a clear path for the empirical validation of these predictions. Further research into this compound is warranted to explore its potential as a novel therapeutic agent for neurological and psychiatric disorders.

References

3-(Methylamino)-3-phenylpropanoic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(Methylamino)-3-phenylpropanoic acid, also known by its synonym β-(Methylamino)benzenepropanoic acid, is a substituted β-amino acid derivative. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its significance lies in its role as a crucial chemical intermediate in the synthesis of more complex, pharmacologically active molecules. This technical guide provides an overview of the known applications of this compound, with a focus on its utility in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 76497-43-3
Appearance White to off-white crystalline powder
Melting Point Not reported
Boiling Point 301.8 °C at 760 mmHg (Predicted)
Solubility Slightly soluble in water

Role as a Synthetic Intermediate

The primary documented application of this compound is as a building block in the synthesis of antagonists for the platelet fibrinogen receptor, also known as Glycoprotein IIb/IIIa (GP IIb/IIIa).

Platelet Fibrinogen Receptor (GP IIb/IIIa) Antagonists

The platelet fibrinogen receptor (GP IIb/IIIa) is a key player in the final common pathway of platelet aggregation, a critical process in thrombosis. Antagonists of this receptor are potent antiplatelet agents used in the prevention and treatment of cardiovascular events such as myocardial infarction and stroke.

The synthesis of certain GP IIb/IIIa antagonists utilizes this compound as a precursor to introduce a specific pharmacophore. The structural backbone of this amino acid derivative is incorporated into the final drug molecule, contributing to its binding affinity and selectivity for the receptor.

Below is a generalized workflow illustrating the use of this compound in the synthesis of a hypothetical platelet fibrinogen receptor antagonist.

G A 3-(Methylamino)-3- phenylpropanoic acid B Activation of Carboxylic Acid A->B e.g., SOCl₂, (COCl)₂ C Amide Coupling with a Scaffold Molecule B->C D Further Chemical Modifications C->D E Final Platelet Fibrinogen Receptor Antagonist D->E

Synthetic workflow for a GP IIb/IIIa antagonist.

Potential Therapeutic Areas (Indirect)

While this compound itself is not a therapeutic agent, the final products derived from it target a range of cardiovascular diseases. The therapeutic areas where its derivatives have potential applications are summarized in Table 2.

Therapeutic AreaTargetMechanism of Action of Final Product
Cardiovascular Disease Platelet Fibrinogen Receptor (GP IIb/IIIa)Inhibition of platelet aggregation
ThrombosisPlatelet Fibrinogen Receptor (GP IIb/IIIa)Prevention of blood clot formation
Acute Coronary SyndromesPlatelet Fibrinogen Receptor (GP IIb/IIIa)Reduction of ischemic events

Experimental Protocols

Detailed experimental protocols for the synthesis of specific platelet fibrinogen receptor antagonists are proprietary and typically found within patent literature. However, a general procedure for a key synthetic step involving this compound, such as amide bond formation, is outlined below. This protocol is illustrative and would require optimization for a specific synthetic route.

General Protocol for Amide Coupling:

  • Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). A coupling agent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 equivalents) and an activator (e.g., N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt)) (1.1 equivalents) are added. The reaction is stirred at room temperature for 1-2 hours.

  • Amine Addition: The desired amine-containing scaffold molecule (1 equivalent) is added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

The following diagram illustrates the logical flow of a typical synthetic chemistry experiment.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Reactant 1: 3-(Methylamino)-3- phenylpropanoic acid E Mixing and Stirring A->E B Reactant 2: Amine Scaffold B->E C Reagents: Coupling Agent, Activator C->E D Solvent D->E F Monitoring (TLC, LC-MS) E->F G Filtration F->G Reaction Complete H Extraction G->H I Drying H->I J Purification (Chromatography) I->J K Pure Product J->K

General experimental workflow in synthetic chemistry.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry, primarily serving as a key building block for the synthesis of potent therapeutic agents. Its utility in the construction of platelet fibrinogen receptor antagonists highlights its importance in the development of drugs for cardiovascular diseases. While direct therapeutic applications are not currently established, its role as a synthetic intermediate underscores its significance in the drug discovery and development pipeline. Further research into derivatives of this compound may unveil novel therapeutic opportunities in various disease areas.

An In-depth Technical Guide to the Synthesis of 3-(Methylamino)-3-phenylpropanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3-(methylamino)-3-phenylpropanoic acid and its derivatives and analogs. These compounds are of significant interest in medicinal chemistry and drug development due to their structural resemblance to β-amino acids, which are known to exhibit a range of biological activities. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant synthetic and biological pathways.

Core Synthetic Strategies

The synthesis of this compound and its analogs primarily revolves around the formation of the β-amino acid scaffold. Key methodologies include the Mannich reaction, reductive amination, and asymmetric synthesis approaches to yield enantiomerically pure products.

Mannich-Type Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. For the synthesis of N-methyl-β-phenylalanine derivatives, a variation of this reaction using a malonic acid half-ester, benzaldehyde, and methylamine can be employed.

A detailed asymmetric Mannich-type reaction has been reported for the synthesis of a protected precursor to a related compound, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. This method utilizes a chiral auxiliary to achieve high stereoselectivity.[1]

Reductive Amination

Reductive amination offers a versatile route to the target compounds, typically starting from a β-keto acid or ester. The reaction of a β-keto acid like 3-oxo-3-phenylpropanoic acid with methylamine, followed by reduction of the resulting imine, yields the desired this compound. Various reducing agents can be employed for this transformation.

Asymmetric Synthesis

Given the importance of stereochemistry in biological activity, enantioselective synthesis is crucial. This can be achieved through several approaches:

  • Chiral Auxiliaries: As demonstrated in the asymmetric Mannich-type reaction, chiral auxiliaries can direct the stereochemical outcome of the reaction.[1]

  • Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of a β-amino ester, allowing for the separation of the enantiomers.

  • Biocatalysis: Whole-cell biocatalysts, such as those from Rhodococcus species, have been successfully used for the enantioselective synthesis of β-amino acids.[2] Transaminases are another class of enzymes that can be employed for the asymmetric synthesis of β-amino acids from prochiral keto acids.[3]

Quantitative Data on Synthesis

The following tables summarize quantitative data from representative synthetic procedures for this compound analogs.

ProductStarting MaterialsMethodYield (%)Enantiomeric Excess (ee %)Reference
(R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid3-Phenylpropionic acid, Benzyl isopropoxymethyl carbamateAsymmetric Mannich-type Reaction52>99[1]
N-Cbz-N-Methyl-L-phenylalanineN-Cbz-L-phenylalanineN-Methylation85.7Not applicable[4]
N-Boc-N-Methyl-L-phenylalanineN-Boc-L-phenylalanineN-MethylationHighNot applicable[4]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic Acid[1]

This protocol describes a key step in the synthesis of a protected precursor, which can be subsequently modified to obtain the target compound.

Step A: Acylation of Chiral Auxiliary

  • A suspension of (4S)-4-(1-methylethyl)-5,5-diphenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C.

  • n-Butyllithium (1.06 equiv) is added, and the resulting solution is warmed to -15 °C and then re-cooled to -70 °C.

  • A solution of 3-phenylpropanoyl chloride (1.1 equiv) in THF is added, maintaining the temperature between -70 and -60 °C.

  • The reaction is stirred for 30 minutes and then worked up to yield the acylated auxiliary.

Step B: Asymmetric Mannich-Type Reaction

  • The acylated auxiliary (1.0 equiv) is dissolved in dichloromethane and cooled to -50 °C.

  • Titanium tetrachloride (1.05 equiv) is added, followed by triethylamine until a dark red color persists.

  • A solution of benzyl isopropoxymethyl carbamate (1.05 equiv) in dichloromethane is added, followed by another equivalent of titanium tetrachloride.

  • The reaction is stirred at 0-2 °C for 3 hours and then quenched.

Step C: Hydrolysis and Isolation

  • The product from Step B is hydrolyzed using lithium hydroxide and hydrogen peroxide in a THF/water mixture.

  • The chiral auxiliary is recovered, and the aqueous layer is acidified.

  • Extraction with an organic solvent followed by purification yields (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid.

Yield: 52% Enantiomeric Excess: >99%

Protocol 2: N-Methylation of N-Cbz-L-phenylalanine[4]

This protocol describes the N-methylation of a protected α-amino acid, a reaction that can be adapted for β-amino acid derivatives.

  • To a solution of N-Cbz-L-phenylalanine (1.0 equiv) in THF, add sodium hydride (2.2 equiv) at 0 °C.

  • After stirring for 30 minutes, add methyl iodide (2.0 equiv) and stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Acidify the aqueous layer and extract again to isolate the N-methylated product.

Yield: 85.7%

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs, β-amino acids, are known to be incorporated into peptidomimetics. These peptidomimetics can be designed to target various biological pathways, including those involving proteases. The general workflow for synthesizing and screening such compounds is outlined below.

General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials reaction Chemical Synthesis (e.g., Mannich, Reductive Amination) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization assay_dev Assay Development characterization->assay_dev Lead Compound in_vitro In Vitro Screening (Enzyme Inhibition, Cell-based Assays) assay_dev->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar sar->reaction Optimization

General workflow for the synthesis and screening of bioactive compounds.

Solid-Phase Peptide Synthesis (SPPS) Workflow for β-Amino Acid Derivatives

β-Amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS) to create peptidomimetics with enhanced stability and novel biological activities.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling β-Amino Acid Coupling Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Next Amino Acid Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Cleavage Cleavage from Resin Wash2->Cleavage Repeat Cycles Purification Peptide Purification (HPLC) Cleavage->Purification

Solid-phase synthesis workflow for incorporating β-amino acids.

Conclusion

The synthesis of this compound derivatives and analogs can be achieved through established organic chemistry methodologies. The choice of synthetic route depends on the desired stereochemistry and the availability of starting materials. Asymmetric synthesis and enzymatic methods are particularly valuable for obtaining enantiomerically pure compounds, which are often essential for targeted biological activity. Further research into the specific biological targets and mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.

References

Spectroscopic Analysis of 3-(Methylamino)-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(Methylamino)-3-phenylpropanoic acid, a compound of interest in pharmaceutical and chemical research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with predicted data and structural elucidation pathways.

Introduction

This compound is a β-amino acid derivative with a chiral center. Its structural characterization is crucial for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of this molecule. This guide outlines the expected spectroscopic data and provides standardized protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, such as 3-phenylpropionic acid and other β-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 4.00 - 4.20Triplet1HMethine proton (CH-N)
~ 2.60 - 2.80Doublet of doublets2HMethylene protons (CH₂)
~ 2.30Singlet3HMethyl protons (N-CH₃)
~ 10.0 - 12.0Broad Singlet1HCarboxylic acid proton (COOH)
~ 2.0 - 3.0Broad Singlet1HAmine proton (NH)

Note: Solvent used is predicted to be DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 173Carboxylic acid carbon (COOH)
~ 140Aromatic quaternary carbon
~ 128 - 129Aromatic CH carbons
~ 60Methine carbon (CH-N)
~ 40Methylene carbon (CH₂)
~ 35Methyl carbon (N-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
3350 - 3310MediumN-H stretch (Secondary amine)
3100 - 3000MediumAromatic C-H stretch
3000 - 2850MediumAliphatic C-H stretch
~ 1710StrongC=O stretch (Carboxylic acid)
1600, 1495, 1450Medium-WeakC=C stretch (Aromatic ring)
~ 1180MediumC-N stretch
Mass Spectrometry (MS)

The expected molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zPredicted Fragment Ion
179[M]⁺ (Molecular ion)
134[M - COOH]⁺
106[C₆H₅CH=NHCH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg in 0.6-0.7 mL of solvent, to achieve a good signal-to-noise ratio in a reasonable time.[1]

    • Given the amino acid nature of the compound, suitable solvents include Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[2] If the compound is in its hydrochloride salt form, D₂O is an excellent choice. For the free amino acid, DMSO-d₆ is often effective.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 14 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[3]

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds. A longer delay (5-10 seconds) or the use of a relaxation agent like Cr(acac)₃ may be necessary for quantitative analysis.[3][4]

    • Spectral Width: 0 to 200 ppm.

    • Reference: TMS at 0 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

ATR is a common and convenient method for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Record a background spectrum of the clean, empty crystal.

    • Place a small amount of the solid this compound sample onto the crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Data Acquisition: The spectrum is typically recorded in absorbance or transmittance mode.

Mass Spectrometry (MS)

Protocol for Direct Infusion Electrospray Ionization (ESI)-MS:

Direct infusion is a rapid method for determining the molecular weight of a pure sample.[6][7]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • The solvent should be compatible with ESI-MS.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is expected to be effective for this compound due to the amine group.

    • Infusion Rate: 5-10 µL/min using a syringe pump.[8]

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize as per the instrument manufacturer's recommendations.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

Due to the low volatility of the amino acid, derivatization is necessary for GC-MS analysis.[9][10]

  • Derivatization (Esterification):

    • To an anhydrous sample of the compound (approx. 1 mg), add 1 mL of 2M HCl in methanol.

    • Heat the mixture at 60-70°C for 1-2 hours to convert the carboxylic acid to its methyl ester.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent like ethyl acetate.

  • Instrument Parameters:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 400.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural information derived from each technique.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI or GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Information cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound C₁₀H₁₃NO₂ MW: 179.22 H_NMR ¹H NMR Proton environment Connectivity (J-coupling) Molecule->H_NMR C_NMR ¹³C NMR Number of unique carbons Carbon skeleton Molecule->C_NMR IR IR Functional Groups -COOH -NH- Phenyl Molecule->IR MS MS Molecular Weight Elemental Formula Molecule->MS

Caption: Structural information obtained from different spectroscopic techniques.

MS_Fragmentation M [M]⁺ m/z = 179 F1 [M - COOH]⁺ m/z = 134 M->F1 - COOH (45 Da) F2 [C₆H₅CH=NHCH₃]⁺ m/z = 106 F1->F2 - C₂H₄ (28 Da) F3 [C₇H₇]⁺ m/z = 91 F2->F3 - HCN (27 Da)

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Methylamino)-3-phenylpropanoic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established scientific principles to provide well-founded estimations of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications. This document is intended to serve as a valuable resource for scientists and professionals involved in the research and development of drug candidates incorporating this or similar structural motifs.

Introduction

This compound is a derivative of β-phenylalanine, a class of compounds with significant potential in medicinal chemistry. The presence of a methylamino group and a phenyl ring imparts a unique combination of hydrophilicity and lipophilicity, which governs its solubility and ultimately its bioavailability. The stability of this compound under various environmental conditions is also a critical factor in its development as a therapeutic agent, influencing its shelf-life, formulation, and in vivo performance. This guide aims to provide a thorough understanding of these key parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
pKa (Predicted) ~4.5 (Carboxylic Acid), ~9.5 (Amine)ChemAxon
LogP (Predicted) 1.2ChemAxon

Solubility Profile

The solubility of this compound is influenced by its amphiphilic nature, possessing both a polar carboxylic acid and a methylamino group, as well as a nonpolar phenyl ring. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility.

Estimated Solubility Data

The following table presents estimated solubility values for this compound in various solvents at ambient temperature. These estimations are derived from data on structurally similar compounds such as N-methyl-L-phenylalanine and methyl 3-phenylpropionate.

SolventEstimated Solubility (mg/mL)Temperature (°C)pH
Water 1 - 525~7
0.1 N HCl 10 - 20251
0.1 N NaOH 20 - 502513
Ethanol 15 - 3025-
Methanol 20 - 4025-
DMSO > 10025-
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the determination of the equilibrium solubility of this compound using the shake-flask method, followed by quantification via UV-Vis spectrophotometry.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

  • Glass flasks with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a glass flask containing a known volume of the desired solvent.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the flask at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with the same solvent to a concentration within the linear range of the UV-Vis spectrophotometer.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Calculate the concentration of the dissolved compound using a pre-established calibration curve.

  • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL).

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic HPLC Stability-Indicating HPLC Acid->HPLC Base Alkaline Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC Quantify Quantify Parent & Degradants HPLC->Quantify Pathway Identify Degradation Pathways Quantify->Pathway Drug This compound Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photolysis Photolysis Parent This compound N_Oxide N-Oxide Parent->N_Oxide H₂O₂ Hydroxylated Hydroxylated Phenyl Ring Parent->Hydroxylated H₂O₂ Decarboxylation Decarboxylation Product Parent->Decarboxylation Acid/Base, Heat Radical Radical-mediated Products Parent->Radical UV/Vis Light

The Pivotal Role of 3-(Methylamino)-3-phenylpropanoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylamino)-3-phenylpropanoic acid, a synthetically derived beta-amino acid, has emerged as a critical building block in medicinal chemistry, particularly in the development of orally bioavailable pharmaceuticals. Its strategic incorporation into drug candidates, most notably as a key structural motif in non-peptide antagonists of the platelet fibrinogen receptor (GPIIb/IIIa), underscores its significance in addressing cardiovascular diseases. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and the pivotal role of this compound in the design and development of therapeutic agents. Detailed experimental protocols, quantitative biological data, and a review of relevant signaling pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

The pursuit of orally active therapeutics with improved pharmacokinetic profiles is a central theme in contemporary drug discovery. Beta-amino acids, and their N-alkylated derivatives, have garnered considerable attention for their ability to impart enhanced metabolic stability and conformational rigidity to peptide and small molecule drug candidates.[1][2][3] this compound, also known as N-methyl-β-phenylalanine, is a prime example of such a valuable synthetic intermediate. Its primary application lies in its use as a precursor for the synthesis of various pharmaceutical compounds, including antagonists of the platelet fibrinogen receptor.[1] This guide will elucidate the multifaceted role of this compound in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis. These properties influence its reactivity, solubility, and ultimately, the pharmacokinetic characteristics of the resulting drug molecules.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
CAS Number 76497-43-3[4]
Appearance Solid[5]
LogP -1.5[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]

Role in Medicinal Chemistry: A Focus on Platelet Aggregation Inhibitors

The primary and most well-documented role of this compound in medicinal chemistry is as a key structural component in the development of non-peptide antagonists of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[6] This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a prime target for anti-thrombotic therapies.[7][8][9][10]

The GPIIb/IIIa Receptor and Platelet Aggregation

The GPIIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind fibrinogen and other ligands, which leads to the cross-linking of platelets and the formation of a thrombus.[7][8] Inhibition of this receptor is a highly effective strategy for preventing arterial thrombosis in conditions such as unstable angina and during percutaneous coronary interventions.[9][11]

N-Methylation: A Strategy for Oral Bioavailability

Early non-peptide GPIIb/IIIa antagonists, while potent, often suffered from poor oral bioavailability. A key strategy to overcome this limitation was the introduction of an N-methyl group on the peptide backbone.[6] This modification can enhance metabolic stability by shielding the amide bond from enzymatic degradation and improve membrane permeability, both of which contribute to better oral absorption.[12] The incorporation of the this compound moiety is a direct application of this principle.

Prominent Oral GPIIb/IIIa Antagonists

Several orally active GPIIb/IIIa antagonists have been developed, with some reaching late-stage clinical trials. While the development of many of these compounds was ultimately halted due to a narrow therapeutic window and concerns about bleeding risks, their chemical structures and synthetic routes provide valuable insights into the application of N-methylated beta-amino acids.[13] Examples of such compounds include Lotrafiban, Roxifiban, and Orbofiban.[2][3][6][14][15][16][17][18][19]

Drug CandidateStatusKey Structural Features
Lotrafiban Development HaltedNon-peptide peptidomimetic of the RGD sequence.[2][3]
Roxifiban Development HaltedProdrug of a potent antiplatelet agent.[14][15]
Orbofiban Development HaltedEthyl-ester prodrug with an RGD-containing peptide sequence.[6][19]

Experimental Protocols

Synthesis of this compound Analogs

General Procedure for the Synthesis of 3-(furan-2-yl)-3-phenylpropanoic Acids:

  • To a mixture of the starting furan derivative (1 equivalent) and the desired arene in dichloromethane, trifluoromethanesulfonic acid (TfOH) is added at 0 °C.

  • The reaction mixture is stirred for a specified period (e.g., 2 hours) and then quenched by pouring it into water.

  • The product is extracted with an organic solvent such as chloroform.

  • The combined organic extracts are washed with water and dried over a drying agent like sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[20]

Note: This is a general procedure for a related class of compounds and would require adaptation for the specific synthesis of this compound.

Incorporation of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a peptide chain requires modified coupling protocols due to the increased steric hindrance of the secondary amine.

Protocol for Coupling N-Methylated Amino Acids:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine in DMF.

  • Activation of the N-Methylated Amino Acid: The Fmoc-protected N-methylated amino acid (e.g., Fmoc-N-methyl-β-phenylalanine) is pre-activated using a potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA).

  • Coupling: The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed for an extended period (e.g., 1-4 hours) to ensure complete reaction.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the bromophenol blue test, as the standard Kaiser test is not reliable for secondary amines.[1][21][22]

Signaling Pathways and Workflows

Platelet Aggregation Signaling Pathway

The following diagram illustrates the central role of the GPIIb/IIIa receptor in the final common pathway of platelet aggregation, which is the target of antagonists derived from this compound.

Platelet_Aggregation_Pathway cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonists Agonists (ADP, Thrombin, etc.) Receptors Platelet Receptors Agonists->Receptors Signaling Intracellular Signaling Receptors->Signaling GPIIbIIIa_inactive Inactive GPIIb/IIIa Signaling->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Antagonist GPIIb/IIIa Antagonist (derived from This compound) Antagonist->GPIIbIIIa_active Blocks Binding Synthesis_Workflow start Design of Target Molecule synthesis Synthesis of This compound start->synthesis incorporation Incorporation into Scaffold (e.g., via SPPS) synthesis->incorporation purification Purification and Characterization (HPLC, MS) incorporation->purification in_vitro In Vitro Biological Evaluation (e.g., GPIIb/IIIa binding assay, platelet aggregation assay) purification->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo end Preclinical Candidate in_vivo->end

References

Methodological & Application

Application Note: Quantification of 3-(Methylamino)-3-phenylpropanoic Acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

3-(Methylamino)-3-phenylpropanoic acid is a chiral organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate and reliable quantification of this compound is crucial for quality control during drug development and manufacturing processes. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The described method is suitable for routine analysis in research and quality control laboratories.

Principle

The method utilizes reversed-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The analyte is detected by its UV absorbance, and quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • 0.45 µm nylon syringe filters

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Solvent Delivery System

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Ammonium formate buffer (pH 3.7) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm
Run Time 10 minutes

4. Preparation of Solutions

  • 20 mM Ammonium Formate Buffer (pH 3.7): Dissolve 1.26 g of ammonium formate in 1 L of HPLC grade water. Adjust the pH to 3.7 with formic acid.[1]

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into an HPLC vial.[1][2]

Data Presentation

Table 1: Example Method Validation Data

ParameterResult
Retention Time (min) ~ 4.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Note: The data presented in this table is for illustrative purposes and represents typical performance for this type of analysis. Actual results may vary.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: HPLC analysis workflow for the quantification of this compound.

Considerations for Chiral Separation

This compound is a chiral molecule. The method described above will quantify the total amount of the compound (both enantiomers). If the separation of the individual enantiomers is required, a chiral HPLC method should be developed. This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[3][4][5] Polysaccharide-based chiral columns are often effective for the separation of arylpropionic acid derivatives.[3] The mobile phase for chiral separations typically consists of a non-polar solvent system such as hexane/ethanol or hexane/isopropanol.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 3-(Methylamino)-3-phenylpropanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(Methylamino)-3-phenylpropanoic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology encompasses a straightforward sample preparation procedure, efficient chromatographic separation, and selective mass spectrometric detection. This protocol is based on established methods for structurally similar compounds, such as norfluoxetine, ensuring a high likelihood of successful implementation.

Introduction

This compound is a compound of interest in pharmaceutical and metabolic research. Accurate and precise quantification in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. This LC-MS/MS method provides the necessary sensitivity and selectivity for such applications. The protocol employs a simple extraction technique, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-(Methylamino-d3)-3-phenylpropanoic acid (recommended)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

Sample Preparation: Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a high-throughput and efficient sample preparation technique that provides clean extracts with high recovery.

  • Pre-treatment : Allow plasma samples to thaw at room temperature. Vortex to ensure homogeneity.

  • Spiking : To 100 µL of plasma, add the internal standard (IS) solution.

  • Acidification : Add 100 µL of 2% formic acid in water and vortex briefly.

  • Loading : Load the 200 µL of the pre-treated sample onto a supported liquid extraction plate/cartridge and wait for 5 minutes for the sample to be absorbed.

  • Elution : Elute the analyte and IS with 1 mL of methyl tert-butyl ether (MTBE).

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.

  • Analysis : Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System : A high-performance liquid chromatography system capable of binary gradient elution.

  • Column : A reversed-phase column, such as a Synergi 4 µm Polar-RP (or equivalent), with dimensions of 50 x 2.0 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 10 µL

  • Column Temperature : 40°C

  • Gradient Program :

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry
  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Scan Type : Multiple Reaction Monitoring (MRM)

  • Source Parameters :

    • IonSpray Voltage : 5500 V

    • Temperature : 500°C

    • Curtain Gas : 30 psi

    • Ion Source Gas 1 : 50 psi

    • Ion Source Gas 2 : 50 psi

  • MRM Transitions (Hypothetical - to be optimized) :

    • Analyte (this compound) :

      • Precursor Ion (Q1): m/z 180.1

      • Product Ion (Q3): m/z 134.1 (quantifier), m/z 91.1 (qualifier)

    • Internal Standard (SIL-IS) :

      • Precursor Ion (Q1): m/z 183.1

      • Product Ion (Q3): m/z 137.1

Note: The MRM transitions provided are based on the fragmentation of structurally similar compounds like norfluoxetine (m/z 296 → 134) and general fragmentation patterns of phenylpropanoic acids.[1][2] These transitions must be optimized for the specific instrument being used by infusing a standard solution of the analyte.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values reported for similar bioanalytical assays.[1][2][3]

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Calibration ModelLinear
Weighting1/x²
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.1< 20%< 20%± 20%± 20%
Low QC0.3< 15%< 15%± 15%± 15%
Mid QC5.0< 15%< 15%± 15%± 15%
High QC40.0< 15%< 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterExpected Range
Extraction Recovery85 - 115%
Matrix Effect85 - 115%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation (SLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Receive Plasma Samples ThawVortex Thaw and Vortex Samples SampleReceipt->ThawVortex SpikeIS Spike with Internal Standard ThawVortex->SpikeIS Acidify Acidify with Formic Acid SpikeIS->Acidify LoadSLE Load onto SLE Plate Acidify->LoadSLE Elute Elute with MTBE LoadSLE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (Reversed-Phase) Inject->Chromatography Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols: 3-(Methylamino)-3-phenylpropanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)-3-phenylpropanoic acid is a valuable chiral building block in organic synthesis, particularly in the field of medicinal chemistry. As a β-amino acid derivative, it offers a unique structural motif that can be incorporated into a variety of molecules to enhance their pharmacological properties. β-amino acids and their N-alkylated counterparts are known to impart increased proteolytic stability and can influence the conformational preferences of peptides and small molecules, often leading to improved biological activity and oral bioavailability.

One notable application of β-amino acid derivatives is in the development of platelet aggregation inhibitors, specifically antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as the fibrinogen receptor. These antagonists play a crucial role in preventing thrombosis. This document provides detailed protocols and data for the use of this compound and its derivatives in the synthesis of potential therapeutic agents.

Key Applications

The primary application highlighted in this document is the use of this compound derivatives as key intermediates in the synthesis of potent platelet aggregation inhibitors. The protocols provided are based on established synthetic routes for creating complex β-alanine derivatives designed to target the fibrinogen receptor.

Experimental Protocols

The following protocols describe the esterification of a protected β-amino acid and its subsequent elaboration, which are key steps in the synthesis of more complex molecules. The procedures are adapted from analogous syntheses of β-alanine derivatives intended for pharmaceutical development.

Protocol 1: Esterification of N-Protected this compound

This protocol details the preparation of the methyl ester of an N-protected derivative of this compound. Esterification is a common initial step to protect the carboxylic acid functionality and improve solubility in organic solvents for subsequent reactions.

Reaction Scheme:

Esterification N-Boc-3-(Methylamino)-3-phenylpropanoic_acid N-Boc-3-(Methylamino)-3-phenylpropanoic acid Reagents1 MeOH, H₂SO₄ (cat.) N-Boc-3-(Methylamino)-3-phenylpropanoic_acid->Reagents1 Product1 Methyl N-Boc-3-(methylamino)-3-phenylpropanoate Reagents1->Product1

Caption: Esterification of N-Boc-3-(methylamino)-3-phenylpropanoic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Boc-3-(Methylamino)-3-phenylpropanoic acid279.34102.79 g
Methanol (MeOH)32.04-50 mL
Sulfuric Acid (H₂SO₄), concentrated98.08catalytic~0.1 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution--50 mL
Brine--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--
Ethyl Acetate (EtOAc)88.11-100 mL
Hexanes---

Procedure:

  • To a solution of N-Boc-3-(Methylamino)-3-phenylpropanoic acid (2.79 g, 10 mmol) in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (~0.1 mL) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl ester.

Expected Yield: 85-95%

Protocol 2: Deprotection and Amide Coupling

This protocol describes the removal of the Boc protecting group followed by coupling with a carboxylic acid to form an amide bond, a common transformation in the synthesis of peptide-like molecules and other complex pharmaceutical intermediates.

Reaction Workflow:

Amide_Coupling_Workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling Start Methyl N-Boc-3-(methylamino)-3-phenylpropanoate Step1 Dissolve in Dioxane Start->Step1 Step2 Add 4M HCl in Dioxane Step1->Step2 Step3 Stir at RT Step2->Step3 Intermediate Methyl 3-(methylamino)-3-phenylpropanoate (Hydrochloride salt) Step3->Intermediate Step4 Dissolve Intermediate, Carboxylic Acid, HOBt, and EDCI in DMF Intermediate->Step4 Step5 Add DIPEA Step4->Step5 Step6 Stir at RT Step5->Step6 Product Final Amide Product Step6->Product

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyl N-Boc-3-(methylamino)-3-phenylpropanoate293.3751.47 g
4M HCl in Dioxane--10 mL
Carboxylic Acid (R-COOH)-5.5-
1-Hydroxybenzotriazole (HOBt)135.1260.81 g
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)191.7061.15 g
N,N-Diisopropylethylamine (DIPEA)129.24152.6 mL
N,N-Dimethylformamide (DMF)73.09-25 mL
Diethyl Ether (Et₂O)74.12--
Ethyl Acetate (EtOAc)88.11--

Procedure:

Part A: Boc Deprotection

  • Dissolve Methyl N-Boc-3-(methylamino)-3-phenylpropanoate (1.47 g, 5 mmol) in 4M HCl in dioxane (10 mL).

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and co-evaporate with diethyl ether to obtain the hydrochloride salt of the amine as a solid. This is used in the next step without further purification.

Part B: Amide Coupling

  • To a solution of the hydrochloride salt from Part A, the desired carboxylic acid (5.5 mmol), and HOBt (0.81 g, 6 mmol) in DMF (25 mL), add EDCI (1.15 g, 6 mmol) at 0 °C.

  • Add DIPEA (2.6 mL, 15 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final amide.

Expected Yield: 70-90%

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key transformations involving this compound derivatives.

ReactionStarting MaterialProductKey ReagentsSolventTemp.Time (h)Yield (%)
Esterification N-Boc-3-(Methylamino)-3-phenylpropanoic acidMethyl N-Boc-3-(methylamino)-3-phenylpropanoateMeOH, H₂SO₄ (cat.)MethanolReflux4-685-95
Amide Coupling Methyl 3-(methylamino)-3-phenylpropanoate HCl saltN-Acyl-3-(methylamino)-3-phenylpropanoate derivativeR-COOH, EDCI, HOBt, DIPEADMFRT12-1670-90

Signaling Pathway Context: Platelet Aggregation Inhibition

The synthesized β-alanine derivatives are designed to act as antagonists of the GPIIb/IIIa receptor on platelets. This receptor is crucial for the final common pathway of platelet aggregation.

Signaling_Pathway cluster_platelet Platelet Platelet_Activators Platelet Activators (e.g., Thrombin, ADP) GPIIb_IIIa_Inactive GPIIb/IIIa Receptor (Inactive) Platelet_Activators->GPIIb_IIIa_Inactive Activation GPIIb_IIIa_Active GPIIb/IIIa Receptor (Active) GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Fibrinogen Fibrinogen GPIIb_IIIa_Active->Fibrinogen Binding Platelet_Aggregation Platelet Aggregation Fibrinogen->Platelet_Aggregation Cross-linking Antagonist 3-(Methylamino)-3-phenylpropanoic acid derivative (Antagonist) Antagonist->GPIIb_IIIa_Active Inhibition

Caption: Inhibition of platelet aggregation by a GPIIb/IIIa antagonist.

Upon platelet activation, the GPIIb/IIIa receptor undergoes a conformational change to its active state, allowing it to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a thrombus. The synthesized antagonists, derived from this compound, are designed to bind to the active GPIIb/IIIa receptor, thereby blocking the binding of fibrinogen and inhibiting platelet aggregation.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields may vary depending on the specific substrates and reagents used.

Application Notes and Protocols for the Synthesis of Platelet Fibrinogen Receptor Antagonists Using a β-Amino Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platelet aggregation is a critical process in the formation of thrombi, and the platelet fibrinogen receptor, glycoprotein IIb/IIIa (GPIIb/IIIa), plays a central role in this cascade. The GPIIb/IIIa receptor is an integrin that, upon platelet activation, binds to fibrinogen, leading to the cross-linking of platelets and the formation of a platelet plug. Antagonists of this receptor are potent antiplatelet agents used in the treatment of acute coronary syndromes. Many of these antagonists are designed as mimetics of the Arg-Gly-Asp (RGD) sequence found in fibrinogen, which is responsible for its binding to GPIIb/IIIa. A significant class of non-peptide GPIIb/IIIa antagonists incorporates a β-amino acid scaffold to mimic the aspartic acid residue of the RGD sequence.

This document provides a representative protocol for the synthesis of a potential platelet fibrinogen receptor antagonist utilizing a substituted β-amino acid, specifically 3-(Methylamino)-3-phenylpropanoic acid, as a core structural element. The described synthetic route is a plausible, multi-step process based on established organic chemistry principles for the synthesis of related compounds.

Data Presentation: In Vitro Potency of Representative GPIIb/IIIa Antagonists

The following table summarizes the in vitro platelet aggregation inhibitory activities of several known non-peptide GPIIb/IIIa antagonists, providing a benchmark for the potency of this class of compounds.

Compound NameIn Vitro Platelet Aggregation IC50 (nM)Reference Compound
Tirofiban15Yes
L-700,462 (MK-383)9No
TAK-02930No
SR 12156646No
Compound 4h 13No

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Representative Synthetic Scheme

The following multi-step synthesis outlines a plausible route to a potential GPIIb/IIIa antagonist starting from this compound. The target molecule incorporates a benzamidine moiety to mimic the arginine of the RGD sequence and the carboxylic acid of the β-amino acid to mimic the aspartate.

G cluster_0 Synthetic Workflow A 1. This compound B 2. Methyl 3-(methylamino)-3-phenylpropanoate A->B Step 1: Esterification C 3. Methyl 3-((4-cyanobenzoyl)(methyl)amino)-3-phenylpropanoate B->C Step 2: Amide Coupling D 4. Methyl 3-((4-carbamimidoylbenzoyl)(methyl)amino)-3-phenylpropanoate C->D Step 3: Pinner Reaction E 5. 3-((4-Carbamimidoylbenzoyl)(methyl)amino)-3-phenylpropanoic acid (Target) D->E Step 4: Hydrolysis

Caption: Synthetic workflow for a representative GPIIb/IIIa antagonist.

Step 1: Esterification of this compound

Objective: To protect the carboxylic acid group as a methyl ester to prevent its interference in the subsequent amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Amide Coupling with 4-Cyanobenzoic Acid

Objective: To couple the secondary amine of the methyl ester with 4-cyanobenzoic acid, which serves as a precursor to the benzamidine group.

Materials:

  • Methyl 3-(methylamino)-3-phenylpropanoate (from Step 1) (1.0 eq)

  • 4-Cyanobenzoic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous (as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3-(methylamino)-3-phenylpropanoate, 4-cyanobenzoic acid, and DMAP in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (or EDC) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Conversion of Nitrile to Amidine (Pinner Reaction)

Objective: To convert the cyano group to the desired amidine functionality.

Materials:

  • Methyl 3-((4-cyanobenzoyl)(methyl)amino)-3-phenylpropanoate (from Step 2) (1.0 eq)

  • Ethanol (EtOH), anhydrous

  • Hydrogen chloride (HCl) gas

  • Ammonia in methanol (7 N solution)

Procedure:

  • Dissolve the nitrile from Step 2 in anhydrous ethanol at 0 °C.

  • Bubble dry HCl gas through the solution for 30 minutes, then seal the reaction vessel and stir at room temperature overnight.

  • Concentrate the reaction mixture in vacuo to obtain the crude imidate hydrochloride salt.

  • Dissolve the crude imidate in a 7 N solution of ammonia in methanol and stir at room temperature for 24 hours in a sealed vessel.

  • Remove the solvent under reduced pressure to yield the crude amidine hydrochloride.

  • This crude product may be used in the next step without further purification.

Step 4: Hydrolysis of the Methyl Ester

Objective: To deprotect the carboxylic acid to yield the final antagonist.

Materials:

  • Crude methyl 3-((4-carbamimidoylbenzoyl)(methyl)amino)-3-phenylpropanoate hydrochloride (from Step 3) (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester from Step 3 in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~6-7 with 1 M HCl.

  • Concentrate the solution under reduced pressure to remove the THF.

  • The aqueous solution can be purified by preparative reverse-phase HPLC to yield the final product as a salt (e.g., hydrochloride or trifluoroacetate).

  • Lyophilize the pure fractions to obtain the final compound as a solid.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the platelet aggregation pathway and the point of inhibition by GPIIb/IIIa antagonists.

G cluster_pathway Platelet Aggregation Pathway Agonists Platelet Agonists (e.g., ADP, Thrombin, Collagen) Activation Platelet Activation Agonists->Activation Conformation GPIIb/IIIa Receptor Conformational Change Activation->Conformation Fibrinogen Fibrinogen Binding Conformation->Fibrinogen Aggregation Platelet Aggregation and Thrombus Formation Fibrinogen->Aggregation Antagonist GPIIb/IIIa Antagonist Antagonist->Fibrinogen Inhibition

Caption: Inhibition of platelet aggregation by a GPIIb/IIIa antagonist.

Application Note: Chiral Separation of 3-(Methylamino)-3-phenylpropanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)-3-phenylpropanoic acid, also known as N-methyl-β-phenylalanine, is a chiral β-amino acid. The stereochemistry of such compounds is of critical importance in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, robust and efficient analytical methods for the separation and quantification of these enantiomers are essential for quality control, pharmacokinetic studies, and regulatory compliance. This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).

The primary method for chiral separation is direct chromatography using a chiral stationary phase (CSP). The selection of an appropriate CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers. Polysaccharide-based, macrocyclic antibiotic-based, and Pirkle-type CSPs are commonly employed for the separation of amino acid derivatives.[1] This application note details a screening protocol to identify the optimal stationary and mobile phases, followed by a specific method adapted from the successful separation of structurally related compounds.

Experimental Workflow

The general workflow for developing a chiral separation method for this compound enantiomers is outlined below. This process begins with the selection of a suitable chiral stationary phase and progresses through method optimization and validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation & Application prep Sample Preparation: Dissolve racemic standard in mobile phase screen CSP Screening: Test Polysaccharide, Macrocyclic Antibiotic, and Pirkle-type columns prep->screen Inject mobile Mobile Phase Optimization: - Normal Phase (Hexane/Alcohol) - Reversed Phase (ACN/Water/Buffers) - Polar Organic (MeOH/ACN) screen->mobile Optimize detect Detection: UV (e.g., 210-230 nm) mobile->detect Analyze validate Method Validation: Specificity, Linearity, Accuracy, Precision, Robustness detect->validate quant Quantitative Analysis: Determine enantiomeric purity / ratio validate->quant

Caption: Experimental workflow for chiral separation method development.

Recommended Protocols

Given that this compound is a derivative of a β-amino acid, methods successful for similar compounds provide a strong starting point. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often successful in separating a wide range of chiral compounds, including amino acid derivatives.

Protocol 1: Chiral HPLC on a Polysaccharide-Based CSP

This protocol is adapted from established methods for the separation of amino acid esters and related chiral amines.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-1 (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IA/IB/IC (amylose or cellulose derivatives), 5 µm, 250 x 4.6 mm.

  • Chemicals: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN), trifluoroacetic acid (TFA), and diethylamine (DEA).

  • Sample: Racemic this compound.

2. Sample Preparation

  • Prepare a stock solution of the racemic standard at a concentration of 1.0 mg/mL in methanol or a solvent mixture that is miscible with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

A screening approach is recommended to find the optimal conditions.

  • Initial Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/IPA (90:10, v/v) + 0.1% TFA (for acidic compounds) or 0.1% DEA (for basic compounds). Since the analyte has both acidic (carboxylic acid) and basic (amino) groups, starting with a neutral mobile phase or screening both acidic and basic additives is recommended.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (based on the phenyl group chromophore).

    • Injection Volume: 5-10 µL

  • Optimization:

    • If partial or no separation is observed, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 30% IPA or EtOH).

    • Evaluate different alcohol modifiers (e.g., ethanol, methanol) as they can significantly alter selectivity.

    • Adjust the concentration of the acidic or basic additive to improve peak shape and resolution.

  • Alternative Screening (Reversed Phase):

    • Mobile Phase B: Acetonitrile/Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate.

    • Run a gradient or isocratic elution to determine retention and selectivity.

Data Presentation

The following table summarizes chromatographic conditions reported for the successful chiral separation of compounds structurally related to this compound. This data serves as a valuable reference for method development.

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionReference
β-Methylphenylalanine (derivatized) Daicel Chiralpak AD-H (20 x 250 mm)50:50 Methanol/Ethanol (modifier in SFC)N/A (SFC)N/A[2]
Phenylalanine Teicoplanin-based CSPAcetonitrile/Water (75:25, v/v)0.8UV @ 210 nm[3]
Phenylalanine Methyl Ester CHIRALPAK ID (4.6 x 100 mm, 3 µm)CO₂/MeOH with 0.1% NH₄OH (90:10)1.5UV @ 210 nm
N-FMOC α-Amino Acids Lux Polysaccharide-based CSPsReversed PhaseN/AN/A[4]
Unusual β-Amino Acid Analogues Chirobiotic TWater/Methanol (50:50, v/v)0.6UV @ 210 nm[5]

Signaling Pathways and Logical Relationships

The process of chiral recognition on a stationary phase involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs, leading to different retention times.

G cluster_0 Chiral Recognition Mechanism cluster_1 Transient Diastereomeric Complexes racemate Racemic Analyte (R- and S-Enantiomers) complex_R [CSP]-[R-Enantiomer] racemate->complex_R Interaction complex_S [CSP]-[S-Enantiomer] racemate->complex_S Interaction csp Chiral Stationary Phase (CSP) csp->complex_R csp->complex_S elution Differential Elution complex_R->elution Different Stability complex_S->elution

Caption: Mechanism of chiral separation on a CSP.

Conclusion

The chiral separation of this compound enantiomers can be effectively achieved using HPLC with a suitable chiral stationary phase. A systematic screening approach, starting with polysaccharide-based CSPs under normal phase conditions, is a robust strategy. The provided protocols and reference data for related compounds offer a solid foundation for developing a specific, optimized, and validated analytical method suitable for research, development, and quality control applications.

References

Application Note: Gas Chromatographic Analysis of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(Methylamino)-3-phenylpropanoic acid is a β-amino acid derivative that can be a key intermediate in pharmaceutical synthesis or a metabolite of interest in various biological studies. Accurate and reliable quantification is crucial for process monitoring, quality control, and research. Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful analytical technique.[1][2] However, like other amino acids, this compound is a polar molecule with low volatility due to the presence of a carboxylic acid and a secondary amine group, which form strong intermolecular hydrogen bonds.[3][4][5][6] This makes its direct analysis by GC challenging, often resulting in poor peak shape, thermal degradation, and low sensitivity.[4][7]

To overcome these limitations, a chemical modification process known as derivatization is required.[3][5] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic performance and detection.[6][8] This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation and a two-step acylation/esterification, followed by GC-Mass Spectrometry (GC-MS) analysis.

Principle of Derivatization The primary goal of derivatization for GC analysis is to replace the active hydrogens on the carboxylic acid (-COOH) and secondary amine (-NH) groups with nonpolar moieties.[3][5]

  • Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3][9] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common.[1][3][4] TBDMS derivatives, formed using MTBSTFA, are notably more stable and less sensitive to moisture compared to TMS derivatives.[3][5]

  • Acylation and Esterification: This is often a two-step process. First, the carboxylic acid group is converted into an ester (esterification), for example, a methyl or isopropyl ester.[7][10] Second, the amine group is converted into an amide by reacting it with an acylating agent, such as trifluoroacetic anhydride (TFAA).[11][12] This dual modification significantly increases the volatility and thermal stability of the analyte. This approach is also frequently used for the chiral separation of amino acids.[12][13]

Experimental Protocols

Protocol 1: Silylation using MTBSTFA

This protocol describes the formation of the N-methyl-N-tert-butyldimethylsilyl derivative of this compound.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample solution containing this compound into a reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 60°C. It is critical to remove all moisture, as it can interfere with the silylation reaction.[3][5]

  • Derivatization Reaction:

    • Add 100 µL of acetonitrile to the dried residue.

    • Add 100 µL of MTBSTFA to the vial.[3]

    • Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.

  • Heating: Place the vial in a heating block or oven set to 100°C for 2 to 4 hours.[3] Reaction conditions may need optimization to achieve maximum yield of the desired derivative.[3]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Acylation

This protocol creates the N-trifluoroacetyl isopropyl ester derivative, which is particularly suitable for chiral separations.

Materials:

  • This compound standard or sample

  • Isopropanol / 3 M HCl (prepared by bubbling dry HCl gas through anhydrous isopropanol)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation & Drying: Transfer the sample to a reaction vial and evaporate to complete dryness under a stream of nitrogen.

  • Esterification:

    • Add 200 µL of isopropanol / 3 M HCl to the dried sample.

    • Cap the vial tightly and heat at 100°C for 60 minutes.

    • Cool the vial and evaporate the reagent to dryness under a stream of nitrogen.

  • Acylation:

    • Add 100 µL of dichloromethane and 50 µL of TFAA to the dried esterified sample.

    • Cap the vial and heat at 60°C for 20 minutes.

  • Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

GC-MS Analysis Conditions

The following table outlines the recommended starting conditions for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Standard Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar[14]
Chiral Column Chirasil-Val or Rt-βDEXsa (30 m x 0.25 mm i.d., 0.25 µm film thickness)[11][15]
Carrier Gas Helium at a constant flow of 1.0 mL/min[14]
Oven Program Initial: 100°C, hold for 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 20°C/min to 280°C, hold 5 min[3][14]
Injector Temperature 250°C[14]
Injection Mode Splitless (1 µL)
MS Ion Source Temp. 230°C[14]
MS Quadrupole Temp. 150°C[14]
Acquisition Mode Full Scan (m/z 50-550); Selected Ion Monitoring (SIM) for quantification

Data Presentation

The following table summarizes the expected derivatives and potential key mass fragments for identification. Retention times are estimates and will vary depending on the exact chromatographic conditions.

Derivatization MethodAnalyte DerivativeExpected Retention Time (min)Potential Key Mass Fragments (m/z)
Silylation (MTBSTFA)N-TBDMS, TBDMS-ester12 - 18M-57 (loss of tert-butyl), fragments related to the silylated phenylpropanoyl structure
Acylation/EsterificationN-TFA, Isopropyl-ester10 - 15M-69 (loss of CF3), fragments from the ester and acylated amine structure

Visual Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of this compound by GC-MS.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Choose One) cluster_analysis Analysis Sample 1. Sample Aliquot Dry 2. Evaporation to Dryness Sample->Dry Silylation Method A: Silylation (MTBSTFA, 100°C) Dry->Silylation 3a. Acylation Method B: Esterification & Acylation (HCl/Isopropanol then TFAA) Dry->Acylation 3b. GCMS 4. GC-MS Injection & Analysis Silylation->GCMS Acylation->GCMS Data 5. Data Processing & Quantification GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Conclusion The protocols outlined in this application note provide robust and reliable methods for the derivatization of this compound for GC-MS analysis. Silylation with MTBSTFA is a straightforward one-step method suitable for general quantification, yielding stable derivatives.[3] The two-step esterification and acylation procedure is also highly effective and is the preferred method when chiral separation of enantiomers is required. The choice of method and GC column should be tailored to the specific analytical objectives, whether for routine quantification on a standard column or for enantiomeric purity determination on a chiral stationary phase. Successful implementation of these methods will enable researchers to accurately quantify this compound in various matrices.

References

Application Notes and Protocols for In Vitro Profiling of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Methylamino)-3-phenylpropanoic acid is a synthetic compound with structural similarities to neuroactive agents, suggesting potential interactions with central nervous system targets. Its phenylpropanoic acid backbone with a methylamino group indicates that it may modulate the activity of monoamine systems. These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the pharmacological profile of this compound. The primary focus is on its potential interaction with monoamine transporters and monoamine oxidase enzymes, key regulators of neurotransmission. Additionally, protocols to assess general cellular toxicity are included to ensure the specificity of any observed effects.

Assessment of Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for clearing neurotransmitters from the synaptic cleft and are significant drug targets for neurological and psychiatric disorders.[1] The structural features of this compound suggest it may act as a monoamine reuptake inhibitor. The following protocols are designed to determine the inhibitory potency and selectivity of the compound on these transporters.

Signaling Pathway of Monoamine Reuptake

The reuptake of monoamines from the synaptic cleft is a primary mechanism for terminating their signaling. This process is carried out by specific transporter proteins on the presynaptic neuron. Reuptake inhibitors block these transporters, increasing the concentration and duration of neurotransmitters in the synapse.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Synaptic Vesicle Synaptic Vesicle (Monoamines) Synaptic Cleft Monoamine Synaptic Vesicle->Synaptic Cleft Release Monoamine Transporter Monoamine Transporter (DAT, NET, SERT) MAO Monoamine Oxidase (MAO) Monoamine Transporter->MAO Metabolism Synaptic Cleft->Monoamine Transporter Reuptake Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Binding Test Compound 3-(Methylamino)-3- phenylpropanoic acid Test Compound->Monoamine Transporter Inhibition

Caption: Monoamine release, reuptake, and the site of action for a reuptake inhibitor.

Experimental Workflow for Monoamine Reuptake Inhibition Assays

The general workflow for assessing the inhibitory effect of a test compound on monoamine transporters involves culturing cells that express the transporter of interest, treating them with the compound, and then measuring the uptake of a labeled substrate.

A Cell Culture (HEK293 expressing DAT, NET, or SERT) B Plate Cells (96-well or 384-well plate) A->B C Add Test Compound (this compound) B->C D Add Labeled Substrate (Radiolabeled or Fluorescent) C->D E Incubate D->E F Measure Substrate Uptake (Scintillation counting or Fluorescence reading) E->F G Data Analysis (IC50 determination) F->G

Caption: General experimental workflow for monoamine reuptake inhibition assays.[1]

Protocol: Radiolabeled Neurotransmitter Uptake Assay

This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells and is considered a gold standard for detailed pharmacological characterization.[1]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[1]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-HEPES buffer).[1]

  • Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[1]

  • Known transporter inhibitors for non-specific uptake determination (e.g., mazindol for DAT and NET, paroxetine for SERT).[1]

  • This compound (test compound).

  • 96-well microplates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.[2]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Initiation:

    • Wash the cells once with assay buffer.

    • Add the test compound dilutions to the respective wells. Include wells with a known inhibitor for non-specific uptake and wells with buffer only for total uptake.

    • Pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Substrate Addition: Add the radiolabeled monoamine substrate to all wells.

  • Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Assay Termination:

    • Rapidly wash the cells three times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Measurement:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Fluorescent Neurotransmitter Uptake Assay

This non-radioactive alternative is suitable for higher-throughput screening.[2][3] It utilizes a fluorescent substrate that mimics biogenic neurotransmitters.[2]

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[1]

  • Cell culture medium.

  • Assay buffer (e.g., HEPES-buffered solution).[1]

  • Fluorescent neurotransmitter transporter uptake assay kit (containing a fluorescent substrate and a masking dye).

  • This compound (test compound).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with bottom-read capability.[3]

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to form a confluent monolayer.[2]

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for 10-30 minutes at 37°C.[3]

  • Dye Addition: Add the fluorescent substrate/masking dye solution to all wells.[2]

  • Measurement: The assay can be read in two modes:

    • Kinetic Mode: Immediately place the plate in a fluorescence reader and measure the signal at regular intervals for 10-30 minutes.[2]

    • Endpoint Mode: Incubate the plate for 10-30 minutes at 37°C and then measure the final fluorescence signal.[2]

  • Data Analysis:

    • Determine the rate of uptake (for kinetic mode) or the final fluorescence intensity (for endpoint mode).

    • Calculate the percent inhibition at each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Monoamine Transporter Inhibition
TransporterAssay TypeTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
DATRadiolabeled ([³H]dopamine)Mazindol
DATFluorescentMazindol
NETRadiolabeled ([³H]norepinephrine)Mazindol
NETFluorescentMazindol
SERTRadiolabeled ([³H]serotonin)Paroxetine
SERTFluorescentParoxetine

Evaluation of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines.[4] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[5] It is plausible that this compound could interact with these enzymes.

Protocol: MAO-A and MAO-B Inhibition Assay (Colorimetric)

This assay measures the hydrogen peroxide produced by MAO activity using a colorimetric probe.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[5]

  • Assay buffer.

  • MAO substrate (e.g., tyramine for both MAO-A and MAO-B, or specific substrates if preferred).[6]

  • MAO-A specific inhibitor (e.g., Clorgyline) and MAO-B specific inhibitor (e.g., Pargyline) as positive controls.[6]

  • This compound (test compound).

  • Colorimetric probe and Horseradish Peroxidase (HRP).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540-570 nm.[6]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to the wells.

    • Add the test compound dilutions or positive controls and incubate for a short period (e.g., 10-30 minutes) at room temperature.[6]

  • Assay Development:

    • Add the MAO substrate to initiate the reaction.

    • Immediately add the colorimetric probe/HRP mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 540-570 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the enzyme activity without any inhibitor.

    • Determine the IC50 values for MAO-A and MAO-B by plotting percent inhibition against the log concentration of the compound.

Data Presentation: MAO Inhibition
EnzymeTest Compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
MAO-AClorgyline
MAO-BPargyline

Assessment of Cell Viability and Cytotoxicity

It is crucial to determine if the test compound exhibits any cytotoxic effects at the concentrations used in the primary assays.[7] This ensures that any observed inhibition of transporter or enzyme activity is not due to cell death.

Protocol: Resazurin Reduction Cell Viability Assay

This is a rapid, cost-effective, and sensitive colorimetric assay to measure cell viability.[8] Viable cells with active metabolism can reduce resazurin to the fluorescent resorufin.

Materials:

  • HEK293 cells (or the same cell line used in the primary assays).

  • Cell culture medium.

  • This compound (test compound).

  • Resazurin solution.

  • A known cytotoxic agent as a positive control (e.g., doxorubicin).

  • 96-well microplate.

  • Fluorescence or absorbance microplate reader.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with untreated cells (negative control) and cells treated with a cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a duration relevant to the primary assays (e.g., 24-48 hours).

  • Assay:

    • Add resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert resazurin to resorufin.

  • Measurement: Measure the fluorescence or absorbance of the resorufin product.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve.

Data Presentation: Cytotoxicity
Cell LineAssay TypeTest Compound CC50 (µM)Positive ControlPositive Control CC50 (µM)
HEK293Resazurin ReductionDoxorubicin

Secondary Assays: G Protein-Coupled Receptor (GPCR) Activation

If the primary screening reveals potent activity, further investigation into potential off-target effects or alternative mechanisms of action may be warranted. Given the role of monoamines as ligands for various GPCRs, assessing the compound's activity at relevant dopamine or serotonin receptors could be a logical next step.[9][10]

GPCR Signaling Cascade

GPCRs are major drug targets that, upon ligand binding, activate intracellular G proteins, leading to a cascade of downstream signaling events, such as changes in second messenger levels (e.g., cAMP, Ca2+).[11][12]

cluster_0 cluster_1 Cell Membrane cluster_2 Ligand Test Compound GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: A simplified G protein-coupled receptor (GPCR) signaling pathway.

Protocol: cAMP Assay for Gs/Gi-Coupled Receptor Activity

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for many GPCRs. It can determine if the test compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors.

Materials:

  • Cells stably expressing a specific monoamine GPCR (e.g., a dopamine or serotonin receptor subtype).

  • Cell culture medium.

  • This compound (test compound).

  • Known agonist and antagonist for the specific receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well plates.

Procedure:

  • Cell Plating: Plate the cells in the appropriate microplate and allow them to attach.

  • Agonist Mode:

    • Add serial dilutions of the test compound to the cells.

    • Incubate for a specified time at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Incubate for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the assay to measure the amount of cAMP produced.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Data Presentation: GPCR Activity
Receptor SubtypeAssay ModeTest Compound EC50/IC50 (µM)Emax (%)
e.g., Dopamine D2Agonist
e.g., Dopamine D2Antagonist
e.g., Serotonin 5-HT2AAgonist
e.g., Serotonin 5-HT2AAntagonist

By following these detailed protocols, researchers can systematically evaluate the in vitro pharmacological profile of this compound, providing valuable data for its potential as a modulator of monoaminergic systems.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Methylamino)-3-phenylpropanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the large-scale synthesis of 3-(Methylamino)-3-phenylpropanoic acid, a key intermediate for various research and preclinical studies. The described synthetic route is a two-step process commencing from commercially available cinnamic acid. The methodology is designed to be scalable and suitable for producing the quantities required for preclinical evaluation.

The overall synthetic scheme is as follows:

  • Hydrobromination of Cinnamic Acid: Cinnamic acid is treated with hydrobromic acid to yield 3-bromo-3-phenylpropanoic acid.

  • Amination with Methylamine: The resulting bromo-intermediate is reacted with methylamine to produce the target compound, this compound.

This document provides detailed experimental procedures, data presentation in tabular format, and visual diagrams of the experimental workflow to ensure clarity and reproducibility.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound on a preclinical scale.

Table 1: Synthesis of 3-bromo-3-phenylpropanoic acid

ParameterValue
Starting MaterialCinnamic Acid
ReagentHydrobromic Acid (in glacial acetic acid)
Reaction Time2 hours
Reaction Temperature100 °C
Product3-bromo-3-phenylpropanoic acid
Expected Yield85-95%
Purity (by HPLC)>95%
Melting Point137 °C[1]

Table 2: Synthesis of this compound

ParameterValue
Starting Material3-bromo-3-phenylpropanoic acid
ReagentMethylamine (40% in water)
SolventEthanol
Reaction Time24 hours
Reaction Temperature60 °C
ProductThis compound
Expected Yield70-85%
Purity (by HPLC)>98%
Molecular FormulaC10H13NO2[2]
Molecular Weight179.22 g/mol [2]

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-bromo-3-phenylpropanoic acid

This protocol is adapted from established methods for the hydrobromination of cinnamic acid.[1]

Materials:

  • Cinnamic acid (100 g, 0.675 mol)

  • Glacial acetic acid (200 mL)

  • Hydrobromic acid (33% in glacial acetic acid, ~400 mL)

  • Ice-water bath

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel.

Procedure:

  • To the 5 L flask, add cinnamic acid (100 g) and glacial acetic acid (200 mL).

  • Stir the mixture to obtain a suspension.

  • Slowly add the hydrobromic acid solution to the stirred suspension over a period of 1 hour.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature, and then further cool in an ice-water bath for 1 hour to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration and wash the crystals with a small amount of cold water.

  • Dry the product under vacuum at 40 °C to a constant weight.

Step 2: Large-Scale Synthesis of this compound

Materials:

  • 3-bromo-3-phenylpropanoic acid (100 g, 0.436 mol)

  • Methylamine (40% solution in water, 250 mL, ~2.9 mol)

  • Ethanol (1 L)

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel.

  • 6N Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • In the 5 L flask, dissolve 3-bromo-3-phenylpropanoic acid (100 g) in ethanol (1 L).

  • Cool the solution in an ice-water bath.

  • Slowly add the methylamine solution to the stirred solution over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2 with 6N HCl.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6-7) with a sodium hydroxide solution to precipitate the product.

  • Cool the mixture in an ice bath for 1 hour.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the final product under vacuum at 50 °C to a constant weight.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Hydrobromination cluster_step2 Step 2: Amination A Cinnamic Acid B 3-bromo-3-phenylpropanoic acid A->B HBr, Acetic Acid 100 °C, 2h C This compound B->C Methylamine, Ethanol 60 °C, 24h

Caption: Synthetic route for this compound.

Preclinical Compound Evaluation Workflow

Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies synthesis Large-Scale Synthesis purification Purification & QC synthesis->purification cell_assays Cell-based Assays purification->cell_assays binding_assays Target Binding Assays cell_assays->binding_assays metabolism Metabolic Stability binding_assays->metabolism pk_pd Pharmacokinetics/ Pharmacodynamics metabolism->pk_pd toxicology Toxicology Studies pk_pd->toxicology efficacy Efficacy Models toxicology->efficacy GO_NO_GO Go/No-Go Decision for Clinical Trials efficacy->GO_NO_GO

Caption: General workflow for preclinical evaluation of a synthesized compound.

References

Application Notes: 3-(Methylamino)-3-phenylpropanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylamino)-3-phenylpropanoic acid, an N-methylated β-phenylalanine derivative, is a crucial building block in medicinal chemistry for the development of peptide-based therapeutics. The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy to enhance their pharmacological properties. N-methylation, the replacement of an amide proton with a methyl group, introduces significant changes to the peptide backbone, offering improved resistance to enzymatic degradation, enhanced membrane permeability, and greater conformational stability.[1][2][3][4] These modifications can lead to peptides with increased in vivo half-life, better oral bioavailability, and higher target affinity and selectivity.[1][5][6]

However, the introduction of N-methylated residues like this compound presents unique challenges during solid-phase peptide synthesis (SPPS). The primary obstacle is the steric hindrance caused by the N-methyl group, which can lead to slower and incomplete coupling reactions.[3][4] Overcoming this requires optimized protocols, including the use of potent coupling reagents and specific reaction conditions.[5][7] These application notes provide detailed protocols, quantitative data, and strategic guidance for the successful incorporation of this compound into synthetic peptides.

Quantitative Data

The selection of an appropriate coupling reagent is critical for efficiently incorporating sterically hindered N-methylated amino acids. The following tables summarize the effectiveness of various reagents and the impact of N-methylation on key peptide properties.

Table 1: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acid Couplings

Coupling Reagent Equivalents (AA:Reagent:Base) Typical Coupling Time Efficacy & Notes
HATU 4:4:8 1-2 hours Widely used and highly effective for N-methylated residues.[3][5]
HBTU/HCTU - - Generally less effective than HATU for sterically hindered couplings.[5]
PyBOP/HOAt - - A highly efficient option, particularly with the additive HOAt.[5][7]
PyBroP 2:2:6 1 hour Effective for exceptionally difficult couplings, such as between two N-methylated residues.[5]
BOP-Cl - 1-2 hours A powerful reagent, also recommended for couplings involving two N-methylated amino acids.[5][7]

Note: Equivalents are based on resin substitution. Yields and potential for racemization are highly sequence and condition-dependent.[8]

Table 2: Illustrative Impact of N-Methylation on Peptide Properties

Peptide Sequence Modification Protease Half-life (t½) Fold Increase in Stability
Gly-Phe-Leu None Trypsin 15 min -
Gly-(N-Me)Phe-Leu N-Methyl Phenylalanine Trypsin > 240 min > 16x
Angiotensin II None Serum Proteases ~2 min -
[Sar¹, (N-Me)Tyr⁴]Angiotensin II N-Methyl Tyrosine Serum Proteases ~30 min ~15x

Note: Data is illustrative, synthesized from multiple sources describing the general effects of N-methylation on proteolytic resistance.[1][4]

Experimental Protocols

The following protocols provide a step-by-step guide for the efficient incorporation of Fmoc-3-(Methylamino)-3-phenylpropanoic acid into a peptide sequence using standard Fmoc-based SPPS.

Protocol 1: Solid-Phase Coupling of Fmoc-3-(Methylamino)-3-phenylpropanoic Acid

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered N-methylated amino acids.[5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-(Methylamino)-3-phenylpropanoic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin multiple times with DMF, followed by DCM, and then DMF again to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-3-(Methylamino)-3-phenylpropanoic acid and 4 equivalents of HATU in DMF. Add 8 equivalents of DIEA to the solution.[5][7]

  • Pre-activation: Gently mix the activation solution at room temperature for approximately 5 minutes.[7]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen, deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended or the temperature may be increased to 50°C.[7]

  • Monitoring: Monitor the reaction for completion using the Bromophenol Blue Test (see Protocol 2).[5][7] If the coupling is incomplete, drain the resin and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Protocol 2: Bromophenol Blue Test for Coupling Completion

Since N-methylated amines give a poor colorimetric response with the ninhydrin test, the bromophenol blue test is recommended for monitoring coupling completion.[5]

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 ml of DMF.[5]

  • Methanol

  • Small test tube or vial

Procedure:

  • Remove a small sample of resin beads (1-2 mg) from the reaction vessel.[9]

  • Wash the beads thoroughly with methanol in a small test tube to remove residual solvents and reagents.

  • Add 1-2 mL of the bromophenol blue test solution to the washed resin beads.

  • Observe the color of the resin beads and the solution.

    • Yellow: Indicates a complete coupling (no free amine).

    • Blue or Green: Indicates an incomplete coupling (free amine is present). A recoupling step is necessary.[5][7]

Protocol 3: Cleavage and Deprotection

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[1]

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly.

  • Add the cleavage cocktail to the resin and allow the mixture to react for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a tube of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether, wash the peptide pellet again with cold ether, and dry the final product under vacuum.

  • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS Workflow for N-Methylated Peptides

The diagram below outlines the key steps in solid-phase peptide synthesis when incorporating an N-methylated amino acid like this compound.

SPPS_Workflow Start Start: Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-(N-Me)AA HATU/DIEA Wash1->Coupling Monitor Monitor (Bromophenol Blue) Coupling->Monitor Wash2 Wash (DMF/DCM) Monitor->Wash2 Yellow Incomplete Incomplete Monitor->Incomplete Blue/Green Cycle Repeat Cycle or Final Cleavage Wash2->Cycle Incomplete->Coupling Recouple

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Signaling Pathway Inhibition

N-methylated peptides are effective tools for disrupting protein-protein interactions (PPIs), which are central to many signaling pathways.[4] The enhanced stability and constrained conformation of these peptides make them ideal candidates for mimicking binding motifs. The diagram below illustrates a hypothetical scenario where an N-methylated peptide blocks a critical PPI.

PPI_Inhibition cluster_0 Normal Signaling Pathway cluster_1 Inhibition by N-Methylated Peptide ProteinA Protein A ProteinB Protein B ProteinA->ProteinB Interaction Response Downstream Cellular Response ProteinB->Response ProteinA_i Protein A ProteinB_i Protein B NoResponse Signaling Blocked NMePeptide N-Methylated Peptide Inhibitor NMePeptide->ProteinB_i Binding

Inhibition of a protein-protein interaction by an N-methylated peptide.

References

Application Notes and Protocols: Enzymatic Resolution of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enzymatic kinetic resolution of 3-(Methylamino)-3-phenylpropanoic acid, a valuable chiral building block in pharmaceutical synthesis. The protocols are primarily based on the use of lipases, particularly Candida antarctica Lipase B (CAL-B), for the enantioselective acylation or hydrolysis of derivatives of the target molecule. While direct enzymatic resolution of this compound is not extensively reported, the following protocols are adapted from established methods for structurally similar N-protected and N-alkylated β-amino acids and their esters.

Data Presentation

The following table summarizes quantitative data from the enzymatic resolution of various β-amino acid derivatives, providing a reference for expected enantioselectivity and conversion rates.

SubstrateEnzymeReaction TypeSolventAcyl Donor/NucleophileConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Reference
Methyl 3-benzamido-3-phenylpropanoateCAL-BTransesterificationToluene1-Butanol>45>99 (R-butyl ester)>99 (S-methyl ester)[1]
Methyl 3-(benzyloxycarbonyl)amino-3-phenylpropanoateCAL-BTransesterificationToluene1-Butanol>45>99 (R-butyl ester)>99 (S-methyl ester)[1]
Methyl 3-(tert-butoxycarbonyl)amino-3-phenylpropanoateCAL-BTransesterificationToluene1-Butanol>45>99 (R-butyl ester)>99 (S-methyl ester)[1]
Ethyl 3-aminobutanoateCAL-BN-acylationButyl butyrateButyl butyrate~5097 (R-amide)99 (S-amino ester)[2]
Ethyl (±)-3-amino-3-phenylpropanoateCAL-AN-acylationDiisopropyl etherButyl butyrate~50>99 (R-amide)>99 (S-amino ester)[3]
Racemic 3-amino-3-phenylpropanoic acid ethyl esterLipase PSHydrolysisDiisopropyl etherWater (0.5 equiv)~50>99 (S)-acid>99 (R)-ester

Experimental Protocols

The following are detailed experimental protocols for the enzymatic resolution of a suitable derivative of this compound, such as its methyl or ethyl ester.

Protocol 1: Lipase-Catalyzed Enantioselective Transesterification of Methyl 3-(Methylamino)-3-phenylpropanoate

This protocol is adapted from the successful resolution of N-protected 3-amino-3-phenylpropanoate esters.[1] It is anticipated that the N-methyl group will be tolerated by the enzyme in a similar manner to other N-substituents.

Materials:

  • Racemic methyl 3-(Methylamino)-3-phenylpropanoate

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

  • Anhydrous toluene

  • 1-Butanol (or other suitable alcohol)

  • Molecular sieves (4 Å), activated

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • HPLC with a chiral column for analysis

Procedure:

  • To a dry 50 mL round-bottom flask, add racemic methyl 3-(Methylamino)-3-phenylpropanoate (1.0 g, 5.17 mmol).

  • Add anhydrous toluene (20 mL) and 1-butanol (0.77 g, 10.34 mmol, 2.0 equivalents).

  • Add activated molecular sieves (1 g) to ensure anhydrous conditions.

  • Add immobilized CAL-B (100 mg, 10% w/w of the substrate).

  • Seal the flask and place it in a shaking incubator at 45 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate (the slower reacting enantiomer) and the formed butyl ester product (the faster-reacting enantiomer).

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the enzyme with fresh toluene and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of the unreacted methyl ester and the newly formed butyl ester can be separated by column chromatography on silica gel.

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis of Ethyl 3-(Methylamino)-3-phenylpropanoate

This protocol is based on the enantioselective hydrolysis of similar β-amino esters. This method yields the carboxylic acid of one enantiomer and the unreacted ester of the other.

Materials:

  • Racemic ethyl 3-(Methylamino)-3-phenylpropanoate

  • Immobilized Candida antarctica Lipase B (CAL-B) or Lipase from Pseudomonas cepacia (Lipase PS)

  • Diisopropyl ether (or other suitable organic solvent like MTBE)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • HPLC with a chiral column for analysis

Procedure:

  • In a 100 mL flask, dissolve racemic ethyl 3-(Methylamino)-3-phenylpropanoate (1.0 g, 4.82 mmol) in diisopropyl ether (40 mL).

  • Add phosphate buffer (20 mL, 0.1 M, pH 7.0).

  • Add the immobilized lipase (200 mg).

  • Stir the biphasic mixture vigorously at 30 °C.

  • Monitor the reaction by chiral HPLC, analyzing the enantiomeric excess of the remaining ester in the organic phase.

  • When the conversion approaches 50%, stop the reaction by separating the aqueous and organic layers.

  • Filter the organic layer to remove any dispersed enzyme.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted ester.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the resolved carboxylic acid.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Racemic_Substrate Racemic Substrate (e.g., Methyl 3-(Methylamino) -3-phenylpropanoate) Reaction_Vessel Reaction Mixture (Controlled Temperature) Racemic_Substrate->Reaction_Vessel Enzyme Enzyme (e.g., CAL-B) Enzyme->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Acyl_Donor Acyl Donor/Nucleophile (e.g., 1-Butanol) Acyl_Donor->Reaction_Vessel Separation Separation (Filtration, Extraction) Reaction_Vessel->Separation Reaction Completion Analysis Analysis (Chiral HPLC) Separation->Analysis Product_Isolation Product Isolation (Chromatography) Separation->Product_Isolation Enantiomer_1 Enantiomer_1 Product_Isolation->Enantiomer_1 (S)-Enantiomer Enantiomer_2 Enantiomer_2 Product_Isolation->Enantiomer_2 (R)-Enantiomer

Caption: General workflow for enzymatic kinetic resolution.

Enantioselective_Esterification cluster_reaction Enzymatic Reaction cluster_separation Separation Racemic_Ester Racemic Methyl Ester (R/S)-3-(Methylamino)-3-phenylpropanoate Enzyme CAL-B Racemic_Ester->Enzyme S_Ester (S)-Methyl Ester (Unreacted) Enzyme->S_Ester Slow reaction R_Ester (R)-Butyl Ester (Product) Enzyme->R_Ester Fast reaction Alcohol 1-Butanol Alcohol->Enzyme Separation Chromatographic Separation S_Ester->Separation R_Ester->Separation Final_S Pure (S)-Methyl Ester Separation->Final_S Final_R Pure (R)-Butyl Ester Separation->Final_R

Caption: Enantioselective transesterification of a β-amino ester.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(Methylamino)-3-phenylpropanoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reductive amination of 3-oxo-3-phenylpropanoic acid with methylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Imine Formation: The equilibrium between the keto acid and methylamine may not favor the imine intermediate. The presence of water can also hydrolyze the imine. 2. Inactive Reducing Agent: The reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) may have degraded over time. 3. Suboptimal pH: The pH of the reaction is critical for both imine formation and the activity of the reducing agent.[1] For imine formation, a mildly acidic pH (around 4-5) is often optimal. If the pH is too low, the methylamine will be protonated and non-nucleophilic. If it is too high, the ketone is not sufficiently activated.1. Promote Imine Formation: - Add a dehydrating agent like molecular sieves to the reaction mixture to remove water as it forms. - Pre-form the imine by stirring the 3-oxo-3-phenylpropanoic acid and methylamine together for a period (e.g., 1-2 hours) before adding the reducing agent. Monitor imine formation by TLC or ¹H NMR if possible. 2. Verify Reducing Agent Activity: - Test the reducing agent on a simple ketone (e.g., acetophenone) to confirm its activity. - Use a freshly opened bottle of the reducing agent. 3. Optimize pH: - Add a catalytic amount of a weak acid, such as acetic acid, to maintain a mildly acidic environment. - Buffer the reaction mixture if necessary.
Formation of 3-Hydroxy-3-phenylpropanoic Acid as a Major Byproduct 1. Premature Reduction of the Ketone: The reducing agent is reducing the starting keto acid before it can form the imine with methylamine. This is more common with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[1]1. Use a More Selective Reducing Agent: - Employ a milder reducing agent that preferentially reduces the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] 2. Stepwise Procedure: - Ensure the imine is formed before the addition of the reducing agent.
Presence of Starting Material (3-Oxo-3-phenylpropanoic Acid) 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Inadequate Amount of Reagents: Stoichiometry of methylamine or the reducing agent may be insufficient.1. Adjust Reaction Conditions: - Increase the reaction time and monitor progress by TLC. - If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40-50 °C), but be mindful of potential side reactions. 2. Optimize Stoichiometry: - Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents). - Ensure at least a stoichiometric amount of the reducing agent is used, and consider a slight excess (e.g., 1.2-1.5 equivalents).
Formation of a Disubstituted Amine (Tertiary Amine) 1. Overalkylation: The product, a secondary amine, is more nucleophilic than the starting methylamine and can react with another molecule of the keto acid and reducing agent.1. Control Stoichiometry: - Use a larger excess of methylamine to outcompete the secondary amine product for the keto acid. 2. Stepwise Addition: - Add the reducing agent slowly to the mixture of the keto acid and methylamine to keep the concentration of the newly formed secondary amine low.
Difficult Purification of the Final Product 1. Amphoteric Nature of the Amino Acid: The product has both an acidic (carboxylic acid) and a basic (amine) functional group, which can make extraction and crystallization challenging. 2. Presence of Salts: Byproducts from the reducing agent and any added acids or bases can co-precipitate with the product.1. Isoelectric Point Precipitation: - Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to induce precipitation. The pI will likely be in the neutral to slightly acidic range. 2. Ion-Exchange Chromatography: - Use a suitable ion-exchange resin to separate the amino acid from charged impurities. 3. Recrystallization: - Recrystallize the crude product from a suitable solvent system, such as a water/alcohol mixture (e.g., water/ethanol or water/isopropanol).[2][]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is the reductive amination of a suitable β-keto acid or its ester, such as 3-oxo-3-phenylpropanoic acid or ethyl benzoylacetate, with methylamine. This one-pot reaction typically offers good yields and can be performed under relatively mild conditions.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred.[1] They are selective for the reduction of the intermediate iminium ion over the starting ketone, which minimizes the formation of the 3-hydroxy-3-phenylpropanoic acid byproduct. While sodium borohydride (NaBH₄) can be used, it is less selective and may require a two-step process where the imine is formed first and isolated before reduction.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the starting material (3-oxo-3-phenylpropanoic acid), and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is progressing. A suitable eluent system might be a mixture of dichloromethane and methanol with a small amount of acetic acid.

Q4: What are the main side products to expect?

A4: The most common side products are 3-hydroxy-3-phenylpropanoic acid (from the reduction of the starting ketone) and potentially a tertiary amine from overalkylation of the product.

Q5: Are there alternative synthetic routes?

A5: Yes, other routes include the Michael addition of methylamine to cinnamic acid or its derivatives, and the Mannich reaction. However, these may require harsher conditions or more complex starting materials. Reductive amination is often the most direct approach.

Quantitative Data

The following table summarizes expected yields for the synthesis of β-amino esters via reductive amination of β-keto esters, which serves as a close analogue for the synthesis of this compound. Actual yields for the target molecule may vary.

Entry Substrate (β-Keto Ester) Reducing Agent Catalyst Solvent Temp (°C) Time (h) Yield (%) ee (%)
1Ethyl benzoylacetateH₂ (30 bar)(R)-Ru-ClMeOBIPHEPTFE8016>9998
2Ethyl 2-naphthoylacetateH₂ (30 bar)(R)-Ru-ClMeOBIPHEPTFE80169499
3Ethyl 3-(m-methoxyphenyl)-3-oxopropanoateH₂ (30 bar)(R)-Ru-ClMeOBIPHEPTFE80169598
4Ethyl 3-(p-fluorophenyl)-3-oxopropanoateH₂ (30 bar)(R)-Ru-ClMeOBIPHEPTFE8016>9997

Data adapted from a facile one-pot synthesis of chiral β-amino esters via direct reductive amination of β-keto esters.[4] TFE = 2,2,2-trifluoroethanol.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Oxo-3-phenylpropanoic Acid (Adapted from Analogous Syntheses)

This protocol is an adapted procedure based on standard reductive amination methodologies for β-keto acids.

Materials:

  • 3-Oxo-3-phenylpropanoic acid

  • Methylamine (as a solution in THF, ethanol, or water, e.g., 40 wt%)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or another suitable solvent like 1,2-dichloroethane)

  • Glacial acetic acid

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-oxo-3-phenylpropanoic acid (1 equivalent) in methanol.

  • Add methylamine solution (1.2-1.5 equivalents) to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate container, dissolve the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.2-1.5 equivalents) in a small amount of methanol.

  • Slowly add the reducing agent solution to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of 1 M HCl until gas evolution ceases.

  • Adjust the pH of the solution to approximately 9-10 with 1 M NaOH to ensure the carboxylic acid is deprotonated.

  • Extract the aqueous layer with dichloromethane or ethyl acetate to remove any non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-6) with 1 M HCl. The product should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Visualizations

Experimental Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-oxo-3-phenylpropanoic acid in Methanol add_amine Add Methylamine Solution start->add_amine add_acid Add Acetic Acid (catalyst) add_amine->add_acid imine_formation Stir for 1-2h (Imine Formation) add_acid->imine_formation add_reductant Add NaBH3CN or NaBH(OAc)3 imine_formation->add_reductant stir_overnight Stir Overnight (Reduction) add_reductant->stir_overnight quench Quench with 1M HCl stir_overnight->quench adjust_ph_basic Adjust to pH 9-10 with NaOH quench->adjust_ph_basic extract Extract with Organic Solvent adjust_ph_basic->extract adjust_ph_neutral Adjust to Isoelectric Point (pH ~4-6) extract->adjust_ph_neutral precipitate Precipitate & Filter adjust_ph_neutral->precipitate recrystallize Recrystallize precipitate->recrystallize final_product This compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of Product check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No cause1 Incomplete Reaction sm_present->cause1 check_byproduct Check for 3-Hydroxy Byproduct sm_absent->check_byproduct solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b check_reagents Check Reagent Activity/ Stoichiometry cause1->check_reagents solution2 Use Milder Reducing Agent (e.g., NaBH3CN) check_byproduct->solution2 solution3 Use Fresh Reagents/ Increase Equivalents check_reagents->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

troubleshooting guide for 3-(Methylamino)-3-phenylpropanoic acid purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Methylamino)-3-phenylpropanoic acid Purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic peak for my compound showing significant tailing in reversed-phase HPLC?

Peak tailing for this compound is a common issue, particularly on standard silica-based stationary phases like C18.[1] This is often caused by secondary interactions between the basic methylamino group of your compound and acidic residual silanol groups on the silica surface.[1][2] To mitigate this, you can lower the mobile phase pH to protonate the silanol groups, thereby minimizing these unwanted interactions and improving peak symmetry.[1]

Q2: I am observing poor retention of my compound on a C18 column. What adjustments can I make?

Poor retention in reversed-phase chromatography suggests the analyte is too polar for the current conditions. At a low pH, the amine group becomes protonated, increasing its polarity and potentially reducing retention, especially with a high percentage of organic solvent in the mobile phase.[1] To increase retention, you can decrease the concentration of the organic modifier (e.g., acetonitrile or methanol).[1] Alternatively, operating at a higher pH (e.g., pH 9.5) will keep the amine in its neutral, more lipophilic form, leading to longer retention times.[2]

Q3: My compound seems to be degrading or completely lost during normal-phase chromatography on a silica gel column. What is happening?

Basic amines like this compound can interact strongly with the acidic silica gel stationary phase in normal-phase chromatography.[2] This strong acid-base interaction can lead to irreversible adsorption, compound degradation, and significant yield loss.[2][3] To prevent this, you can either add a competing amine like triethylamine (TEA) to the mobile phase to block the active silica sites or switch to a more inert stationary phase, such as basic alumina or an amine-functionalized column.[2]

Q4: What is a good starting point for mobile phase pH when purifying this amine-containing compound?

The pH of the mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds.[1][4] A general guideline, known as the "2 pH rule," is to adjust the mobile phase pH to be at least two units above the pKa of the amine to ensure it is in its deprotonated, free-base form for better retention in reversed-phase systems.[2] Conversely, a pH two units below the pKa will ensure it is fully protonated. Operating at a pH very close to the pKa can lead to broad or split peaks, as both ionized and non-ionized forms will coexist.[1]

Q5: I need to separate the enantiomers of this compound but am not seeing any resolution. What should I try?

Standard chromatographic phases like C18 or silica will not separate enantiomers. For chiral separations, you must use a Chiral Stationary Phase (CSP).[5][6] These phases create a chiral environment that interacts differently with each enantiomer, allowing for their separation.[5] The choice of CSP and mobile phase is critical. Chiral separations are often performed in isocratic mode, and even small changes in mobile phase composition (e.g., alcohol type, additives) or temperature can significantly impact or even reverse the elution order.[5][7]

Troubleshooting Guides

Guide 1: Reversed-Phase HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with residual silanols on the silica backbone.[1]Lower the mobile phase pH using 0.1% formic acid or trifluoroacetic acid to suppress silanol activity.[1] Use a mobile phase with a higher pH (e.g., pH 9.5 with ammonium bicarbonate) to operate in the free-base form of the amine.[2] Employ an end-capped or a modern hybrid silica column (e.g., Waters XTerra, XBridge) that offers better performance at a wider pH range.[8]
Poor or No Retention Analyte is too polar under the current conditions (fully protonated at low pH).[1] Mobile phase has an excessively high organic solvent concentration.Decrease the percentage of organic modifier (acetonitrile/methanol) in the mobile phase.[1] Increase the mobile phase pH to deprotonate the amine, making it more hydrophobic and thus more retentive.[2] Consider a stationary phase with different selectivity, such as a Phenyl column, which can provide π-π interactions with the aromatic ring of the compound.[9][10]
Broad or Split Peaks Mobile phase pH is too close to the compound's pKa, causing the co-existence of ionized and neutral forms.[1]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2]
High Backpressure Sample is too viscous or contains particulates.[11] Precipitated protein or other materials clogging the column inlet frit.[11][12]Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use. If the column is clogged, try cleaning it by reversing the flow direction (refer to manufacturer's instructions).[11] Dilute the sample if it is too concentrated or viscous.[11]
Variable Retention Times Insufficient column equilibration time between runs. Fluctuations in column temperature.[13] Inconsistent mobile phase preparation.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase.[13] Use a column oven to maintain a constant temperature.[13] Prepare fresh mobile phase daily and ensure accurate measurements.
Guide 2: Chiral Separation Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No or Poor Enantiomeric Resolution The selected Chiral Stationary Phase (CSP) is not suitable for the analyte. The mobile phase composition is not optimal for chiral recognition.[5]Screen a variety of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives).[9] Systematically vary the mobile phase composition. In normal phase, alter the alcohol modifier (e.g., ethanol, isopropanol) and its concentration. In reversed phase, try different organic modifiers (acetonitrile vs. methanol). Add small amounts of acidic or basic additives, as these can dramatically alter selectivity.[5]
Reversal of Elution Order A change in experimental parameters such as temperature or mobile phase composition.[7]This is a known phenomenon in chiral chromatography.[7] Document the conditions that lead to the reversal. Maintain strict control over temperature and mobile phase preparation to ensure consistent elution order.
Poor Peak Shape (Tailing) Secondary interactions with the CSP support or linker chemistry.The same principles as achiral chromatography apply. Try adding a mobile phase modifier (e.g., a competing amine like TEA in normal phase) to improve peak shape.

Experimental Protocols

Protocol 1: General Reversed-Phase (RP-HPLC) Method Development

This protocol outlines a systematic approach for developing a separation method for this compound.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • As a secondary option for alternative selectivity, use a Phenyl-Hexyl column of similar dimensions. Phenyl phases can offer unique π-π interactions with the aromatic ring of the analyte.[8][10]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Deionized water.

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) or Methanol (MeOH).

    • Acidic Modifier: Add 0.1% formic acid to both Mobile Phase A and B.

    • Basic Modifier: Alternatively, prepare a 5 mM ammonium bicarbonate buffer, adjust to pH 9.5, for Mobile Phase A.

  • Initial Gradient Screening:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 210 nm and 254 nm.

    • Gradient Program: Run a broad linear gradient from 5% to 95% Mobile Phase B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

  • Optimization:

    • Based on the initial screening, adjust the gradient slope to improve the resolution of the main peak from any impurities.

    • If peak shape is poor with the acidic modifier, switch to the basic mobile phase system.

    • Compare the results from the C18 and Phenyl columns to determine the best stationary phase for the separation.

Protocol 2: Analyte Stability Test on Silica Gel

This protocol helps determine if the compound is stable enough for normal-phase chromatography on silica.

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL.

  • TLC Plate Spotting: On a standard silica gel TLC plate, spot the solution at two different origin points.

  • Initial Development: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol) and allow the solvent front to move up the plate. Remove and mark the solvent front.

  • "Incubation" on Silica: Leave the plate in the open air (e.g., in a fume hood) for 1-2 hours. This allows the spotted compound to remain in contact with the silica surface.

  • Second Development: Turn the plate 90 degrees and re-develop it in the same solvent system.

  • Analysis: Visualize the plate under UV light. If the compound is stable, you will see a single spot that has moved diagonally. If the compound has degraded, you will see the main spot plus one or more new spots along the vertical path from the initial spot, indicating decomposition on the silica.[3]

Visual Guides

cluster_achiral cluster_chiral start Define Purification Goal goal_check Separate Enantiomers? start->goal_check achiral Achiral Purification goal_check->achiral No chiral Chiral Purification goal_check->chiral Yes start_rp Start: Reversed-Phase (C18 Column, ACN/H2O) rp_ok Good Separation? start_rp->rp_ok optimize_rp Optimize Method rp_ok->optimize_rp Yes try_phenyl Try Alternative Selectivity (e.g., Phenyl Column) rp_ok->try_phenyl No phenyl_ok Good Separation? try_phenyl->phenyl_ok phenyl_ok->optimize_rp Yes consider_np Consider Normal-Phase (Test Stability First) phenyl_ok->consider_np No select_csp Select Chiral Stationary Phase (CSP) screen_mp Screen Mobile Phases (Normal and/or Reversed Phase) select_csp->screen_mp res_ok Resolution Achieved? screen_mp->res_ok optimize_chiral Optimize Method res_ok->optimize_chiral Yes screen_again Screen Different CSPs and Mobile Phase Modifiers res_ok->screen_again No

References

Technical Support Center: Optimization of N-methylation of 3-amino-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of 3-amino-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the N-methylation of 3-amino-3-phenylpropanoic acid?

A1: The Eschweiler-Clarke reaction is a widely used and effective method for the N-methylation of primary and secondary amines, including β-amino acids like 3-amino-3-phenylpropanoic acid.[1][2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3] A key advantage of this method is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts, a common side product with other methylating agents like methyl iodide.[1]

Q2: What are the key reagents and their roles in the Eschweiler-Clarke reaction?

A2: The key reagents are:

  • 3-amino-3-phenylpropanoic acid: The substrate to be methylated.

  • Formaldehyde (HCHO): The source of the methyl groups. It reacts with the amine to form an iminium ion intermediate.[1][4]

  • Formic acid (HCOOH): Acts as a reducing agent, providing a hydride to reduce the iminium ion. It is consumed in the reaction, releasing carbon dioxide.[1][4]

Q3: Can I use other methylating agents for this transformation?

A3: Yes, other methylating agents can be used, but they may have disadvantages.

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄): These are strong methylating agents but can lead to the formation of quaternary ammonium salts, which can be a significant side product.[5]

  • Dimethyl carbonate (DMC): A greener alternative, but it often requires higher temperatures.[6]

Q4: What are the expected products of the reaction?

A4: The primary product of the successful N-methylation of 3-amino-3-phenylpropanoic acid using the Eschweiler-Clarke reaction is N,N-dimethyl-3-amino-3-phenylpropanoic acid. The reaction proceeds to the tertiary amine and stops, avoiding quaternization.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 3-amino-3-phenylpropanoic acid via the Eschweiler-Clarke reaction.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: The reaction is typically heated to drive the formation and reduction of the iminium ion. Ensure the reaction temperature is maintained, usually near boiling in an aqueous solution.[1]
Incorrect Stoichiometry of Reagents - Use an excess of both formaldehyde and formic acid to ensure the reaction goes to completion. A typical molar ratio is 1 equivalent of the amine to at least 2 equivalents each of formaldehyde and formic acid for dimethylation.[1]
Suboptimal pH - The reaction mechanism involves the formation of an iminium ion, which is favored under acidic conditions provided by the formic acid. Ensure sufficient formic acid is present.
Product Loss During Workup - Inefficient Extraction: The product, N,N-dimethyl-3-amino-3-phenylpropanoic acid, is an amino acid and may have some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery. Adjusting the pH of the aqueous layer to the isoelectric point of the product can minimize its solubility in water.
Presence of Unexpected Side Products
Potential Cause Troubleshooting Steps
Formation of a Zwitterion - Under Eschweiler-Clarke conditions, β-alanine has been observed to form a zwitterionic species instead of the N,N-dimethylated product.[5] This could potentially occur with 3-amino-3-phenylpropanoic acid. - Characterization: Carefully characterize your product using NMR and mass spectrometry to confirm its identity. - Reaction Conditions: Modifying the reaction temperature and time may influence the product distribution.
Impure Starting Materials - Ensure the purity of the starting 3-amino-3-phenylpropanoic acid, formaldehyde, and formic acid. Use freshly opened or properly stored reagents.
Cyclocondensation Products - While more common with α-amino amides, the possibility of cyclocondensation reactions should be considered, especially if the reaction is run under harsh conditions.[7]

Experimental Protocols

The following is a general protocol for the N,N-dimethylation of 3-amino-3-phenylpropanoic acid based on the Eschweiler-Clarke reaction. This protocol is adapted from general procedures and may require optimization for this specific substrate.

Materials:

  • 3-amino-3-phenylpropanoic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-3-phenylpropanoic acid (1.0 eq).

  • Reagent Addition: Add formic acid (e.g., 3.0 eq) followed by a 37% aqueous solution of formaldehyde (e.g., 3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Add 1M HCl to acidify the solution (pH ~1-2).

  • Workup - Extraction of Non-basic Impurities: Extract the acidic aqueous solution with an organic solvent like dichloromethane to remove any non-basic impurities. Discard the organic layer.

  • Workup - Basification: Basify the aqueous phase to a pH of ~11 with a 1M NaOH solution.

  • Workup - Product Extraction: Extract the basic aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 3-amino-3-phenylpropanoic acid reagents Add: Formaldehyde Formic Acid start->reagents heat Heat and Stir (80-100°C, 12-24h) reagents->heat acidify Acidify with HCl heat->acidify extract1 Extract with DCM (remove impurities) acidify->extract1 basify Basify with NaOH extract1->basify extract2 Extract with DCM (collect product) basify->extract2 dry Dry organic layers (Na2SO4) extract2->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Final Product: N,N-dimethyl-3-amino-3-phenylpropanoic acid purify->product

Caption: Experimental workflow for the N-methylation of 3-amino-3-phenylpropanoic acid.

troubleshooting_logic start Low or No Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes wrong_stoichiometry Incorrect Stoichiometry? start->wrong_stoichiometry Yes workup_loss Product Loss During Workup? start->workup_loss Yes increase_time_temp Increase reaction time and/or temperature. Monitor with TLC/LC-MS. incomplete_reaction->increase_time_temp check_reagents Use excess formaldehyde and formic acid. wrong_stoichiometry->check_reagents optimize_extraction Optimize extraction pH and perform multiple extractions. workup_loss->optimize_extraction

Caption: Troubleshooting logic for low yield in N-methylation.

References

overcoming solubility issues with 3-(Methylamino)-3-phenylpropanoic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(Methylamino)-3-phenylpropanoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What are the initial steps I should take?

A1: Due to its zwitterionic nature, containing both an acidic carboxylic acid group and a basic methylamino group, the solubility of this compound is highly dependent on pH. Its lowest solubility is expected at its isoelectric point (pI), where the net charge is zero.

Initial Troubleshooting Steps:

  • pH Adjustment: Try to dissolve the compound in a slightly acidic (pH < 4) or slightly alkaline (pH > 8) solution. This can be achieved by making a concentrated stock solution in a weak acid (e.g., 0.1 M HCl) or a weak base (e.g., 0.1 M NaOH) and then neutralizing it carefully while diluting it into your final assay buffer.[1][2]

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[3] Subsequently, dilute this stock solution into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect your biological system.[4][5][6][7]

Q2: My compound dissolves in the stock solution (e.g., DMSO) but precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon is often referred to as "solvent shock." It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[3] The localized high concentration of the compound upon addition to the medium exceeds its aqueous solubility limit, causing it to precipitate.

Prevention Strategies:

  • Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform an intermediate dilution in a smaller volume of media. Mix well, and then add this to the final volume.

  • Slow Addition with Agitation: Add the stock solution dropwise to the vortexing or stirring cell culture medium. This facilitates rapid dispersion and prevents localized high concentrations.[3]

  • Pre-warming the Medium: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the compound, as temperature can influence solubility.[3]

Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assays?

A3: The tolerance to organic solvents is cell-line dependent. However, general guidelines exist:

  • DMSO: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, with some robust lines tolerating up to 1%.[1][4][5] For sensitive primary cells or long-term exposure studies, it is advisable to keep the final DMSO concentration at or below 0.1%.[8][9]

  • Ethanol: Similar to DMSO, a final concentration of up to 1% (v/v) ethanol is generally considered acceptable for many cell lines in short-term assays.[6][7][10]

It is always recommended to perform a vehicle control experiment to determine the maximum tolerable solvent concentration for your specific cell line and assay conditions.

Q4: I have tried pH adjustment and co-solvents, but I still face solubility issues. Are there other methods I can try?

A4: Yes, another effective method is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, forming an inclusion complex with enhanced aqueous solubility.[11][12] Methyl-β-cyclodextrin and (2-Hydroxypropyl)-β-cyclodextrin are commonly used for this purpose in cell culture applications.[2][13]

Troubleshooting Guides

Table 1: Troubleshooting Compound Precipitation in Biological Assays
Observation Potential Cause Recommended Solution
Immediate Precipitation upon adding stock to buffer Solvent Shock / Low Aqueous Solubility- Decrease the final concentration of the compound.- Add the stock solution dropwise to the buffer while vortexing.- Perform a serial dilution of the stock solution directly in the buffer.[3]
Precipitation over time in the incubator - Temperature shift affecting solubility.- pH shift in the medium due to cell metabolism.- Interaction with media components.- Pre-warm the buffer to the experimental temperature before adding the compound.- Ensure the medium is adequately buffered (e.g., with HEPES).- Conduct a solubility test to determine the stable concentration over the experimental timeframe.[14]
Cloudiness or haziness in the media - Fine particulate precipitation.- Microbial contamination.- Examine a sample under a microscope to distinguish between precipitate and microbes.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.[14]
Table 2: Comparison of Solubilization Strategies
Method Principle Advantages Considerations
pH Adjustment Ionizing the amino and/or carboxylic acid groups to increase interaction with water.Simple and cost-effective.The required pH may not be compatible with the biological assay. Neutralization can increase the ionic strength of the solution.[1]
Co-solvents (e.g., DMSO, Ethanol) Dissolving the compound in a water-miscible organic solvent at a high concentration.Effective for many non-polar compounds.Potential for solvent toxicity to cells.[4][6] Risk of compound precipitation upon dilution ("solvent shock").[3]
Cyclodextrins Encapsulating the hydrophobic parts of the molecule in the cyclodextrin cavity to form a water-soluble complex.[12]Generally low cytotoxicity. Can significantly increase aqueous solubility.[13]The complex size may affect cell permeability. Not suitable for all molecules.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare acidic and basic stock solutions:

    • Weigh out a precise amount of this compound.

    • To one portion, add a small volume of 0.1 M HCl and vortex until the compound is fully dissolved to create a concentrated acidic stock.

    • To another portion, add a small volume of 0.1 M NaOH and vortex until dissolved to create a concentrated basic stock.

  • Neutralization and Dilution:

    • Slowly add the concentrated acidic or basic stock solution to your pre-warmed biological buffer while stirring.

    • Monitor the pH of the final solution and adjust as necessary with dilute HCl or NaOH to bring it to the desired physiological pH (e.g., 7.4).

    • Visually inspect for any signs of precipitation.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming to 37°C and vortexing can aid dissolution.

    • Store the stock solution in small, tightly sealed aliquots at -20°C to prevent moisture absorption and repeated freeze-thaw cycles.[8]

  • Determine Maximum Tolerated DMSO Concentration:

    • Perform a dose-response experiment with your specific cell line, testing a range of final DMSO concentrations (e.g., 0.05% to 2%) to identify the highest concentration that does not cause significant cytotoxicity.

  • Prepare Working Solutions:

    • Pre-warm your cell culture medium to 37°C.

    • Perform serial dilutions of your DMSO stock solution in the pre-warmed medium to achieve your desired final compound concentrations, ensuring the final DMSO concentration remains below the determined tolerated limit.

    • Add the diluted compound solution to your assay plates. Always include a vehicle control with the same final concentration of DMSO.

Protocol 3: Solubilization using β-Cyclodextrin
  • Prepare a β-Cyclodextrin Stock Solution:

    • Dissolve methyl-β-cyclodextrin or (2-hydroxypropyl)-β-cyclodextrin in your cell culture medium or buffer to a desired stock concentration (e.g., 10-50 mM). Gentle warming and stirring may be required.[2][13] Filter-sterilize the solution.

  • Complex Formation (Kneading Method):

    • Place a known amount of this compound in a sterile mortar.

    • Add a small amount of the β-cyclodextrin solution to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Gradually add more of the β-cyclodextrin solution while continuing to mix until the compound is fully dissolved.

  • Determine Final Concentration:

    • The concentration of the dissolved compound can be determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Assay Preparation:

    • Use the prepared complex solution directly in your biological assay. Include a control with the β-cyclodextrin solution alone to account for any effects of the cyclodextrin itself.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Compound (this compound) Precipitates in Aqueous Buffer check_stock Is stock solution (e.g., in DMSO) clear? start->check_stock warm_stock Warm stock to 37°C and vortex. Still precipitate? check_stock->warm_stock No solvent_shock Precipitation upon dilution? (Solvent Shock) check_stock->solvent_shock Yes new_stock Prepare fresh stock solution. warm_stock->new_stock Yes warm_stock->solvent_shock No dilution_method Modify Dilution Method: - Stepwise dilution - Slow addition to stirring buffer - Pre-warm buffer solvent_shock->dilution_method Yes solubility_issue Inherent low aqueous solubility at assay pH. solvent_shock->solubility_issue No success Compound Solubilized Proceed with Assay dilution_method->success solubilization_strategy Select Solubilization Strategy solubility_issue->solubilization_strategy ph_adjust pH Adjustment solubilization_strategy->ph_adjust cosolvent Co-solvent (e.g., DMSO) solubilization_strategy->cosolvent cyclodextrin Cyclodextrin solubilization_strategy->cyclodextrin ph_adjust->success cosolvent->success cyclodextrin->success

Caption: Troubleshooting workflow for solubility issues.

G Decision Tree for Preparing a Stock Solution start Need to prepare this compound for a biological assay is_aqueous_soluble Is the compound soluble in aqueous buffer at the desired concentration and pH? start->is_aqueous_soluble direct_dissolution Dissolve directly in buffer. Proceed to experiment. is_aqueous_soluble->direct_dissolution Yes choose_method Choose a solubilization method is_aqueous_soluble->choose_method No use_cosolvent Use Co-solvent (e.g., DMSO) choose_method->use_cosolvent use_ph Use pH Adjustment choose_method->use_ph check_cosolvent_tolerance Is the final co-solvent concentration tolerated by the cells? use_cosolvent->check_cosolvent_tolerance proceed_with_cosolvent Prepare high concentration stock in co-solvent. Dilute carefully into media. Include vehicle control. check_cosolvent_tolerance->proceed_with_cosolvent Yes check_cosolvent_tolerance->use_ph No check_ph_compatibility Is the required pH compatible with the assay? use_ph->check_ph_compatibility proceed_with_ph Prepare concentrated stock in acid/base and neutralize upon dilution. check_ph_compatibility->proceed_with_ph Yes try_cyclodextrin Consider Cyclodextrin Formulation check_ph_compatibility->try_cyclodextrin No

References

minimizing side-product formation in 3-(Methylamino)-3-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methylamino)-3-phenylpropanoic acid. Our aim is to help you minimize side-product formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using common synthetic routes such as the Mannich reaction or reductive amination.

Issue 1: Low Yield of the Desired Product

QuestionAnswer
Q1: My overall yield is significantly lower than expected. What are the potential causes? A1: Low yields can stem from several factors. In a Mannich-type reaction, the equilibrium may not favor the formation of the desired product. Ensure your starting materials are pure and dry, as moisture can interfere with the reaction. For reductive amination, the imine/enamine formation may be inefficient, or the reducing agent may be decomposing other functional groups. Consider optimizing the reaction temperature and time.
Q2: I am observing a significant amount of unreacted starting material. How can I improve conversion? A2: To drive the reaction to completion, you can try increasing the reaction time or temperature. However, be cautious as this may also promote side-product formation. Using a slight excess of one of the more volatile or less expensive reagents, such as methylamine or the aldehyde/ketone component in a Mannich reaction, can also improve conversion. For reductive aminations, ensure the pH of the reaction mixture is optimal for imine formation (typically weakly acidic).

Issue 2: Formation of Significant Side-Products

QuestionAnswer
Q3: I am observing a major side-product with a similar mass to my desired product. What could it be? A3: A common side-product is the diastereomer of your target compound if the synthesis creates a new chiral center. This is particularly relevant in Mannich-type reactions. Another possibility is the formation of a constitutional isomer depending on the specific synthetic route. Recrystallization is often effective in separating diastereomers.[1]
Q4: My product appears to be contaminated with a higher molecular weight species. What is the likely culprit? A4: In reductive amination, overalkylation of the amine can occur, leading to the formation of a tertiary amine. This is more likely if the initial product amine is of similar or higher reactivity than the starting amine. To minimize this, use a controlled stoichiometry of the carbonyl compound and consider a stepwise procedure where the imine is formed and isolated before reduction.
Q5: I am seeing by-products resulting from self-condensation of my starting materials. How can I prevent this? A5: Self-condensation of aldehydes or ketones is a common side reaction, especially under basic or acidic conditions. To mitigate this, add the carbonyl compound slowly to the reaction mixture. Maintaining a lower reaction temperature can also disfavor these side reactions.

Issue 3: Product Purification Challenges

QuestionAnswer
Q6: I am having difficulty removing a persistent impurity, even after multiple recrystallizations. What are my options? A6: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.[1] You may need to screen different solvent systems to achieve optimal separation. Another approach is to convert your product to a salt (e.g., hydrochloride salt), which may have different crystallization properties that facilitate the removal of the impurity.
Q7: My final product is an oil and will not crystallize. How can I obtain a solid product? A7: If your product is an oil, it may be due to residual solvent or impurities. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, attempting to form a salt (e.g., by treating with HCl in an appropriate solvent) can often induce crystallization. Seeding the oil with a small crystal of the desired compound, if available, can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are the Mannich reaction and reductive amination. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and methylamine to form the β-aminoketone precursor, which is then reduced. Reductive amination involves the reaction of a β-keto acid or ester with methylamine to form an imine or enamine, which is then reduced to the target amino acid.

Q2: What are the typical side-products to expect in a Mannich reaction for this synthesis?

A2: In a Mannich reaction, potential side-products include the formation of diastereomers if a new stereocenter is created, as well as products from the self-condensation of the starting ketone or aldehyde.[1] Careful control of reaction conditions and stoichiometry is crucial.

Q3: How can I minimize the formation of diastereomers?

A3: The diastereoselectivity of the reaction can often be influenced by the choice of catalyst, solvent, and temperature. Chiral auxiliaries or catalysts can be employed to favor the formation of one diastereomer. If a mixture of diastereomers is formed, they can often be separated by recrystallization or chromatography.[1]

Q4: What are the key considerations for the reductive amination route?

A4: The choice of reducing agent is critical. Sodium borohydride and its derivatives like sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used. The pH of the reaction is also important to facilitate imine formation without causing significant side reactions. Over-alkylation of the amine product is a potential side reaction to monitor and control.

Q5: What are the best practices for purifying the final product?

A5: Purification typically involves an initial workup to remove catalysts and unreacted reagents. This is often followed by recrystallization from a suitable solvent or solvent mixture to isolate the pure product. If impurities persist, column chromatography is a highly effective method for obtaining a high-purity compound.[1]

Quantitative Data Summary

The following table summarizes typical yields and purity data that can be expected for the synthesis of β-amino acid derivatives, which are structurally related to this compound. This data is intended to provide a general benchmark for your experiments.

Synthesis Step/MethodProductTypical Yield (%)Purity/Diastereomeric RatioReference
Mannich-type reactionβ-amino-acid derivative52% (after recrystallization)9:1 (crude)[1]
PurificationDiastereomerically pure product>95% (after chromatography of mother liquor)>99:1[1]

Experimental Protocols

Protocol 1: Synthesis via Mannich-type Reaction (Adapted from a similar synthesis)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Enolate Formation: Dissolve the starting propiophenone derivative in an appropriate aprotic solvent (e.g., THF, dichloromethane) and cool to a low temperature (-78 °C to -40 °C). Add a suitable base (e.g., lithium diisopropylamide, LDA) dropwise to form the enolate.

  • Mannich Reaction: In a separate flask, prepare the Eschenmoser's salt or a pre-formed iminium ion from methylamine and formaldehyde. Add this electrophile to the enolate solution at low temperature.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate diastereomers and other impurities.[1]

Protocol 2: Synthesis via Reductive Amination

This protocol provides a general procedure for reductive amination.

  • Imine Formation: Dissolve the β-keto acid or ester (e.g., ethyl benzoylacetate) and methylamine (or a salt thereof) in a suitable solvent (e.g., methanol, dichloroethane). If necessary, add a dehydrating agent or use a Dean-Stark apparatus to remove water and drive the imine formation.

  • Reduction: Cool the solution containing the imine/enamine and add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise.

  • Workup: After the reduction is complete, quench any remaining reducing agent by carefully adding water or a weak acid. Adjust the pH to be basic and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it, and concentrate it. The resulting crude product can be purified by crystallization, often after converting it to a salt, or by column chromatography.

Visualizations

experimental_workflow cluster_mannich Mannich Reaction Pathway cluster_reductive Reductive Amination Pathway M_Start Starting Material (Propiophenone derivative) M_Enolate Enolate Formation (Base, Low Temp) M_Start->M_Enolate M_Reaction Mannich Reaction (Iminium Salt) M_Enolate->M_Reaction M_Workup Aqueous Workup & Extraction M_Reaction->M_Workup M_Purify Purification (Recrystallization/ Chromatography) M_Workup->M_Purify M_Product Final Product M_Purify->M_Product R_Start Starting Material (β-Keto Ester) R_Imine Imine Formation (Methylamine) R_Start->R_Imine R_Reduction Reduction (Reducing Agent) R_Imine->R_Reduction R_Workup Aqueous Workup & Extraction R_Reduction->R_Workup R_Purify Purification (Crystallization/ Chromatography) R_Workup->R_Purify R_Product Final Product R_Purify->R_Product

Caption: Synthetic pathways for this compound.

troubleshooting_guide Start Problem Encountered LowYield Low Yield? Start->LowYield SideProduct Side-Products? Start->SideProduct Purification Purification Issues? Start->Purification CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes OptimizeCond Optimize Temp/Time LowYield->OptimizeCond Yes ExcessReagent Use Excess Reagent LowYield->ExcessReagent Yes Diastereomers Diastereomers Formed? (Recrystallize/Chromatography) SideProduct->Diastereomers Yes Overalkylation Overalkylation? (Control Stoichiometry) SideProduct->Overalkylation Yes Condensation Self-Condensation? (Slow Addition/Lower Temp) SideProduct->Condensation Yes Chromatography Impurity Persists? (Column Chromatography) Purification->Chromatography Yes SaltFormation Product is an Oil? (Form a Salt) Purification->SaltFormation Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

stability testing of 3-(Methylamino)-3-phenylpropanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists investigating the stability of 3-(Methylamino)-3-phenylpropanoic acid under various pH conditions. The following information is intended to assist in designing and troubleshooting experiments, as well as interpreting results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

The stability of this compound is primarily influenced by pH and temperature. The molecule contains both an amino and a carboxylic acid group, making it susceptible to acid-base catalyzed reactions. Elevated temperatures can accelerate these degradation processes.

Q2: What are the likely degradation pathways for this compound under acidic and alkaline conditions?

While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation routes can be hypothesized based on its chemical structure. Under acidic conditions, hydrolysis of the methylamino group could occur. In alkaline conditions, other reactions involving the carboxylic acid and amino groups might be favored. It is essential to perform forced degradation studies to identify the actual degradation products.[1][2][3]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective method for separating the parent compound from its degradation products.[4] Mass spectrometry (LC-MS) can be used for the identification and structural elucidation of the degradants.[1]

Q4: How should I design a forced degradation study for this compound?

A forced degradation study should expose the compound to a range of stress conditions that are more severe than accelerated stability conditions.[2][5] This includes acidic, alkaline, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify potential degradation products.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions (e.g., acid/base concentration, temperature, duration) are not harsh enough.Increase the concentration of the stressor, elevate the temperature, or extend the duration of the study. It is recommended to perform trials to find conditions that yield the target degradation of 5-20%.[4]
Complete degradation of the compound. The stress conditions are too aggressive.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape or resolution in HPLC analysis. The mobile phase composition is not optimal for separating the parent compound and its degradation products.Optimize the mobile phase by adjusting the pH, organic solvent ratio, or trying a different column. A gradient elution may be necessary.
Mass balance is not within the acceptable range (e.g., 95-105%). All degradation products are not being detected, or there is a co-elution of peaks.Ensure the detection wavelength is appropriate for both the parent compound and all degradants. Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) if UV detection is insufficient.
Inconsistent results between replicate experiments. Variability in sample preparation, storage, or analytical procedure.Ensure precise control over all experimental parameters, including temperature, pH, and sample concentrations. Prepare fresh solutions for each experiment.

Data Presentation

Table 1: Illustrative Stability Data for this compound at 40°C

pHTime (days)% Parent Compound Remaining
2.0 (0.01 N HCl) 0100.0
792.5
1485.2
3072.8
7.0 (Phosphate Buffer) 0100.0
799.8
1499.5
3098.9
10.0 (0.001 N NaOH) 0100.0
795.1
1490.3
3081.5

Note: This data is for illustrative purposes only and should not be considered as actual experimental results.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at a high temperature (e.g., 105°C).

    • Dissolve samples of the heated solid in the mobile phase at various time points for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at specified intervals.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile in a gradient elution mode. UV detection can be set at a wavelength where the parent compound and potential degradants have significant absorbance.

Visualizations

degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 3) cluster_alkaline Alkaline Conditions (e.g., pH > 9) A This compound B Potential Degradant 1 (e.g., Deamination Product) A->B H+, H2O C This compound D Potential Degradant 2 (e.g., Decarboxylation Product) C->D OH-, Heat

Caption: Hypothetical degradation pathways under acidic and alkaline conditions.

experimental_workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze data Data Analysis (Purity, Mass Balance) analyze->data end End: Report Results data->end

Caption: General experimental workflow for forced degradation studies.

References

addressing matrix effects in the bioanalysis of 3-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 3-(Methylamino)-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing and mitigating matrix effects during quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the quantitative method.[2] For a polar compound like this compound, matrix effects are a primary concern because endogenous polar substances like phospholipids, salts, and metabolites can easily co-extract and interfere with its ionization in the mass spectrometer source.[1][3]

Q2: What are the primary causes of matrix effects in LC-MS bioanalysis?

A: The primary causes of matrix effects include:

  • Competition for Ionization: Co-eluting compounds from the biological matrix can compete with the target analyte for ionization in the MS source, which is a process with finite capacity.[4]

  • Ion Source Contamination: Buildup of non-volatile matrix components, such as phospholipids, on the ion source can lead to erratic signal response and decreased sensitivity over time.[5]

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, affecting the efficiency of solvent evaporation and ion release into the gas phase.[6]

  • Exogenous Components: Anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of the analyte is infused at a constant rate into the mobile phase stream after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[3][6]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method used during method validation. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent. The matrix factor (MF) is calculated to quantify the extent of the effect.[2]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and can it completely solve the problem of matrix effects?

A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[7] While a SIL-IS can effectively compensate for variability, it does not eliminate the underlying cause of the matrix effect.[8] Significant ion suppression can still lead to a loss of sensitivity, potentially preventing the assay from reaching the required lower limit of quantitation (LLOQ).[8]

Troubleshooting Guide: Matrix Effect Issues

This guide provides a structured approach to identifying and resolving common issues related to matrix effects during the analysis of this compound.

Problem 1: Poor Signal Intensity or Inconsistent Peak Areas

  • Symptoms: Weak or undetectable analyte peaks, high variability in peak areas between replicate injections of the same sample, or failure to meet sensitivity requirements (LLOQ).

  • Possible Cause: Significant ion suppression caused by co-eluting matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the analyte's retention time.

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interferences before analysis.[9] Consider switching to a more rigorous sample preparation technique. See the comparison table and protocols below.

    • Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from the suppression zone. Since this compound is polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may offer better retention and separation from non-polar interferences like phospholipids compared to traditional reversed-phase chromatography.[1][3]

    • Check Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects, although it may provide lower sensitivity for some compounds.[4]

    • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering components, but this is only feasible if the assay has sufficient sensitivity.

Problem 2: Poor Accuracy and Precision in QC Samples

  • Symptoms: Quality Control (QC) samples consistently fail acceptance criteria (%RE, %CV > 15-20%). The analyte/Internal Standard (IS) area ratio is highly variable across different matrix lots.

  • Possible Cause: The internal standard is not adequately compensating for the matrix effect, or the matrix effect is highly variable between different biological samples.

  • Troubleshooting Steps:

    • Evaluate Internal Standard: If not already using one, switch to a stable isotope-labeled internal standard (SIL-IS) for the analyte. A structural analog IS may have different chromatographic behavior and experience different ionization effects.

    • Improve Sample Cleanup: This is the most robust solution. A more effective sample preparation method, such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE), can remove the interfering components that cause variability.[6][10]

    • Investigate Matrix Variability: Evaluate the matrix effect across at least six different lots of blank matrix to assess inter-subject variability.[11] If variability is high, a more thorough sample cleanup is necessary.

    • Matrix-Matched Calibrants: Prepare calibration standards and QCs in the same biological matrix as the study samples to ensure that the standards and samples are affected similarly.[12]

Troubleshooting and Mitigation Workflow

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Re-evaluation start Poor Assay Performance (Inaccuracy, Imprecision, Low Sensitivity) check_suppression Suspect Matrix Effects? start->check_suppression assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_suppression->assess_me Yes is_me_present Matrix Effect Confirmed? assess_me->is_me_present no_me Problem is Not Matrix Effect. Investigate Other Causes. is_me_present->no_me No mitigation_hub Select Mitigation Strategy is_me_present->mitigation_hub Yes opt_sample_prep Improve Sample Preparation (e.g., SPE, SLE) mitigation_hub->opt_sample_prep Most Robust opt_chrom Optimize Chromatography (e.g., Gradient, HILIC) mitigation_hub->opt_chrom use_sil_is Use Stable Isotope-Labeled IS mitigation_hub->use_sil_is Compensation dilute Dilute Sample mitigation_hub->dilute Simple, if sensitive enough revalidate Re-evaluate Assay Performance (Accuracy, Precision, ME) opt_sample_prep->revalidate opt_chrom->revalidate use_sil_is->revalidate dilute->revalidate pass Assay Meets Acceptance Criteria revalidate->pass Pass fail Assay Fails revalidate->fail Fail fail->mitigation_hub Try Alternative Strategy G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample_collection Collect Plasma Sample add_is Add Internal Standard sample_collection->add_is extraction Perform Extraction (e.g., SPE Protocol) add_is->extraction reconstitution Evaporate & Reconstitute extraction->reconstitution injection Inject Sample onto LC System reconstitution->injection separation Chromatographic Separation (e.g., HILIC) injection->separation ionization Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification G Mechanism of ESI Ion Suppression cluster_0 Ideal Condition (No Matrix) cluster_1 Suppression Condition (With Matrix) droplet_ideal ESI Droplet (Analyte + Solvent) evaporation_ideal Solvent Evaporation droplet_ideal->evaporation_ideal analyte_ions Analyte Gas-Phase Ions [M+H]+ evaporation_ideal->analyte_ions ms_inlet_ideal MS Inlet analyte_ions->ms_inlet_ideal fewer_analyte_ions Fewer Analyte Ions strong_signal Strong Analyte Signal ms_inlet_ideal->strong_signal droplet_matrix ESI Droplet (Analyte + Matrix Components) evaporation_matrix Impaired Evaporation & Competition for Charge droplet_matrix->evaporation_matrix evaporation_matrix->fewer_analyte_ions ms_inlet_matrix MS Inlet fewer_analyte_ions->ms_inlet_matrix weak_signal Weak/Suppressed Signal ms_inlet_matrix->weak_signal

References

Technical Support Center: Refining Crystallization Methods for High-Purity 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining crystallization methods to obtain high-purity 3-(Methylamino)-3-phenylpropanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for the crystallization of this compound?

A1: Based on the purification of structurally similar compounds, initial screening for a suitable solvent system for this compound should focus on single-solvent systems with moderate polarity and mixed-solvent systems. For single-solvent systems, alcohols such as isopropanol or ethanol are good starting points. For mixed-solvent systems, combinations of a polar solvent in which the compound is soluble (like methanol or ethanol) and a non-polar anti-solvent in which it is poorly soluble (like ethyl acetate, tert-butyl methyl ether (TBME), or cyclohexane) are recommended. A common starting point is a mixture of ethyl acetate and an alcohol (e.g., methanol or ethanol) in ratios ranging from 3:1 to 4:1.

Q2: How can I determine the optimal solvent ratio in a mixed-solvent system?

A2: To determine the optimal solvent ratio, dissolve your crude this compound in a minimal amount of the hot "good" solvent (e.g., methanol or ethanol). Then, slowly add the hot "bad" solvent (e.g., ethyl acetate or cyclohexane) dropwise until the solution becomes faintly turbid (the cloud point). Following this, add a few more drops of the hot "good" to redissolve the precipitate and achieve a clear solution. Allow this solution to cool slowly to induce crystallization. The ratio of the volumes of the two solvents used will be your optimal ratio for recrystallization.

Q3: What is a typical temperature profile for the crystallization of this compound?

A3: A typical temperature profile involves dissolving the crude product in the chosen solvent or solvent system at its boiling point to ensure complete dissolution. The solution should then be allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath for a few hours to maximize the yield of the crystalline product.

Q4: What are the key indicators of successful purification?

A4: The primary indicator of successful purification is a sharp melting point range of the dried crystals that is consistent with the literature value for the pure compound. A significant narrowing and elevation of the melting point range compared to the crude material suggest successful removal of impurities. Further confirmation can be obtained through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which should show a single major peak, and Nuclear Magnetic Resonance (NMR) spectroscopy, which should show a clean spectrum consistent with the structure of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Solution is not saturated (too much solvent).- The compound is too soluble in the chosen solvent at low temperatures.- Cooling was too rapid.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.- If using a mixed-solvent system, add more of the anti-solvent.- Try a different solvent or solvent system where the compound has lower solubility at room temperature.- Ensure the solution cools slowly and undisturbed. If necessary, scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.
"Oiling Out" (Formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree, causing the compound to come out of solution above its melting point.- Presence of significant impurities that depress the melting point.- Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and cool slowly.- Consider a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities before recrystallization.
Poor Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The final cooling temperature was not low enough.- Crystals were lost during filtration or washing.- Reduce the initial amount of solvent used for dissolution.- After cooling to room temperature, place the crystallization flask in an ice bath for an extended period (e.g., overnight) to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper for the hot filtration to prevent premature crystallization in the funnel.
Crystals are very fine and difficult to filter - Crystallization occurred too rapidly.- Re-dissolve the crystals in the same solvent system but use a slightly larger volume of the "good" solvent to ensure a slower rate of crystal growth upon cooling. Ensure the solution is not disturbed during the cooling process.

Data Presentation

Table 1: Potential Solvent Systems for Crystallization of this compound

Solvent System Type"Good" Solvent (for dissolution)"Bad" Solvent (Anti-solvent)Potential Starting Ratio (Good:Bad)Notes
Mixed-SolventMethanolEthyl Acetate1:3 to 1:4A common system for resolving similar amino acid derivatives.
Mixed-SolventEthanolEthyl Acetate1:3 to 1:4Another viable alcoholic mixed-solvent system.
Mixed-Solventtert-Butyl Methyl Ether (TBME)HexaneN/A (dissolve in hot TBME, add Hexane to cloud point)A solvent/anti-solvent approach for compounds with moderate polarity.
Single-SolventIsopropanolN/AN/AMay be effective if the solubility difference between hot and cold is significant.
Single-SolventCyclohexaneN/AN/APotentially useful for a final recrystallization step to remove non-polar impurities, though solubility is likely low.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization using Ethanol and Ethyl Acetate

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is fully dissolved.

  • Addition of Anti-solvent: While keeping the solution hot, add hot ethyl acetate dropwise until the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of ethanol and ethyl acetate (in the same ratio as the crystallization solvent).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization using TBME and Hexane

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of refluxing tert-butyl methyl ether (TBME).

  • Inducing Precipitation: To the hot solution, add hexane dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of hot TBME to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

experimental_workflow start Start with Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti Add Hot 'Bad' Solvent to Cloud Point dissolve->add_anti clarify Add Drops of Hot 'Good' Solvent to Clarify add_anti->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent Mixture filtrate->wash dry Dry Crystals Under Vacuum wash->dry end_product High-Purity Product dry->end_product

Caption: General workflow for mixed-solvent crystallization.

troubleshooting_workflow start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate Too much solvent? change_solvent Change Solvent System no_crystals->change_solvent Compound too soluble? reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Supersaturated? pre_purify Consider Pre-Purification oiling_out->pre_purify High impurity load? reduce_solvent Reduce Initial Solvent Volume low_yield->reduce_solvent Excess solvent used? cool_longer Increase Cooling Time/ Lower Temperature low_yield->cool_longer Incomplete precipitation?

Caption: Decision tree for troubleshooting common crystallization problems.

Technical Support Center: Stereoselective Synthesis of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 3-(Methylamino)-3-phenylpropanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a structured format.

Issue 1: Low Diastereoselectivity or Enantioselectivity

Potential CauseSuggested Solution(s)
Ineffective Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric hindrance to control the stereochemistry of the reaction.- Screen alternative chiral auxiliaries: Consider auxiliaries known for high induction in similar systems, such as Evans' oxazolidinones, Oppolzer's sultams, or pseudoephedrine. - Optimize reaction temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the desired stereoisomer.
Incorrect Stoichiometry of Reagents: The ratio of substrate to chiral auxiliary or other reagents can impact the formation of the desired stereoisomer.- Titrate organometallic reagents: The exact concentration of reagents like n-butyllithium should be determined before use to ensure accurate stoichiometry. - Optimize reagent ratios: Systematically vary the molar equivalents of the chiral auxiliary and other key reagents to find the optimal conditions.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.- Conduct a solvent screen: Evaluate a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane) to identify the optimal medium for the reaction.
Racemization: The product may be racemizing under the reaction or work-up conditions.- Maintain low temperatures: Ensure that the reaction and subsequent quenching steps are performed at the recommended low temperatures. - Use non-protic quenchers: If possible, use a non-protic quenching agent to minimize the risk of epimerization.

Issue 2: Low Yield

Potential CauseSuggested Solution(s)
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivation of reagents.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. - Increase reaction time or temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of byproducts. - Ensure anhydrous conditions: Moisture can quench organometallic reagents and other sensitive species. Use freshly dried solvents and glassware.
Side Reactions: Undesired side reactions may be consuming the starting material or product.- Protect functional groups: Ensure that all reactive functional groups not involved in the desired transformation are adequately protected. - Control addition rate: Slow, dropwise addition of reagents can minimize localized high concentrations that may lead to side reactions.
Product Degradation: The desired product may be unstable under the reaction or work-up conditions.- Use milder reagents: Explore the use of less harsh reagents for transformations like protecting group removal. - Optimize work-up procedure: Minimize the time the product is exposed to acidic or basic conditions during work-up and purification.
Poor Recovery during Purification: The product may be lost during extraction or chromatography.- Optimize extraction pH: Adjust the pH of the aqueous layer during extraction to ensure the product is in its most soluble form in the organic layer. - Select appropriate chromatography conditions: Screen different solvent systems and stationary phases for column chromatography to achieve good separation and recovery.

Issue 3: Difficulty in N-Methylation or Protecting Group Removal

Potential CauseSuggested Solution(s)
Steric Hindrance: The nitrogen atom may be sterically hindered, preventing efficient methylation.- Use less bulky protecting groups: If possible, switch to a smaller protecting group on the nitrogen or adjacent functionalities. - Employ more reactive methylating agents: Consider using stronger methylating agents like methyl triflate, but be mindful of potential side reactions.
Epimerization during N-methylation: The chiral center adjacent to the nitrogen may be susceptible to racemization under basic conditions often used for N-methylation.- Use milder bases: Employ non-nucleophilic, sterically hindered bases like DBU or proton sponge. - Optimize reaction conditions: Perform the methylation at the lowest possible temperature that allows for a reasonable reaction rate.
Protecting Group Inertness: The chosen protecting group may be resistant to the cleavage conditions.- Screen different deprotection methods: Consult literature for a variety of conditions to remove the specific protecting group (e.g., for Boc: TFA, HCl in dioxane; for Cbz: catalytic hydrogenation). - Increase reagent concentration or reaction time: If milder conditions fail, cautiously increase the concentration of the deprotecting agent or the reaction time.
Substrate Decomposition during Deprotection: The molecule may be sensitive to the deprotection conditions.- Use scavengers: For acid-catalyzed deprotection, add scavengers like triethylsilane or anisole to trap reactive carbocations. - Explore enzymatic deprotection: In some cases, enzymatic methods can provide a milder alternative for protecting group removal.

Frequently Asked Questions (FAQs)

Q1: Which chiral auxiliary is best for the synthesis of this compound?

A1: The choice of chiral auxiliary depends on the specific synthetic route. Evans' oxazolidinones are widely used for stereoselective alkylation and aldol reactions leading to β-amino acids and often provide high diastereoselectivity. Pseudoephedrine is another effective and less expensive chiral auxiliary for the enantioselective preparation of α-substituted β-amino acids.[1] It is recommended to perform small-scale screening experiments with a few different auxiliaries to determine the best option for your specific substrate and reaction conditions.

Q2: How can I minimize racemization during the N-methylation of the 3-amino-3-phenylpropanoic acid precursor?

A2: Racemization at the C3 position is a significant challenge during N-methylation, which is often performed under basic conditions. To minimize this:

  • Use a mild base: Employ a non-nucleophilic, sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.

  • Low temperature: Carry out the reaction at the lowest temperature that affords a reasonable reaction rate.

  • Protecting group strategy: Consider a protecting group on the nitrogen that can be methylated, followed by deprotection. For example, a nosyl group can activate the NH function for methylation.[2]

Q3: What are the common side reactions to watch out for?

A3: Common side reactions include:

  • Over-methylation: If the reaction conditions are too harsh, di-methylation of the amino group can occur.

  • Epimerization: As discussed, the stereocenter at C3 can be prone to racemization.

  • Protecting group cleavage: Some protecting groups may be labile under the conditions used for other synthetic steps.

  • β-elimination: Under strongly basic conditions, elimination to form a cinnamic acid derivative is a possibility, especially if there is a good leaving group at the β-position.

Q4: What spectroscopic methods are best for determining the stereochemistry of the final product?

A4:

  • NMR Spectroscopy: 1H NMR can be used to determine the relative stereochemistry (diastereomeric ratio) by analyzing the coupling constants between the protons at C2 and C3. Chiral shift reagents can be used to resolve the signals of enantiomers to determine enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess (ee) of the final product. It is crucial to develop a suitable method using a chiral stationary phase.

  • X-ray Crystallography: If a crystalline derivative of the final product can be obtained, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

Experimental Protocols

The following are representative experimental protocols adapted from literature for key transformations in the synthesis of related β-amino acids. These should be optimized for the specific synthesis of this compound.

Protocol 1: Diastereoselective Alkylation using an Oxazolidinone Auxiliary

This protocol is a general representation of an Evans' asymmetric alkylation.

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add 3-phenylpropanoyl chloride and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acylated oxazolidinone to -78 °C and add a lithium amide base such as lithium diisopropylamide (LDA) dropwise. Stir for 1 hour.

  • Alkylation: Add the desired electrophile (e.g., a protected aminomethylating agent) to the enolate solution at -78 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up and Auxiliary Removal: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. The chiral auxiliary can be removed by hydrolysis with lithium hydroxide or lithium hydroperoxide.

Protocol 2: N-Methylation of a Protected β-Amino Acid

This protocol describes a general procedure for the N-methylation of a protected amino group.

  • Protection: The primary amine of the 3-amino-3-phenylpropanoic acid precursor should be protected with a suitable group, for example, a nosyl (Ns) group, which activates the N-H bond for methylation.

  • Methylation: To a solution of the N-protected amino acid in an appropriate solvent (e.g., DMF or THF), add a base such as potassium carbonate or DBU, followed by the methylating agent (e.g., methyl iodide or dimethyl sulfate). Stir at room temperature until the reaction is complete.

  • Deprotection: Remove the protecting group under appropriate conditions. For a nosyl group, this is typically achieved with a thiol and a base (e.g., thiophenol and potassium carbonate).

Data Presentation

The following tables present representative data for key stereoselective reactions in the synthesis of β-amino acids, which can serve as a benchmark for the synthesis of this compound.

Table 1: Diastereoselectivity in Chiral Auxiliary-Mediated Reactions

Chiral AuxiliaryElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
(4R,5S)-OxazolidinoneBenzyl bromideTHF-78>95:585
(R,R)-PseudoephedrineMethyl iodideTHF/HMPA-7890:1078
Oppolzer's SultamAllyl iodideToluene-78>98:292

Table 2: Enantioselectivity in Asymmetric Catalysis

Reaction TypeCatalystLigandSolventTemperature (°C)Enantiomeric Excess (ee)Yield (%)
Asymmetric HydrogenationRu(OAc)₂(S)-BINAPMethanol2595%98
Aza-Michael AdditionCu(OTf)₂(R,R)-Ph-BoxDichloromethane092%88
Reductive AminationIr-complexChiral PhosphineToluene5090%85

Visualizations

Diagram 1: General Workflow for Chiral Auxiliary-Based Synthesis

G A Start: Phenylacetic Acid Derivative B Couple with Chiral Auxiliary A->B C Stereoselective Enolate Formation B->C D Reaction with Electrophile (e.g., aminomethylating agent) C->D E Cleavage of Chiral Auxiliary D->E F N-Methylation E->F G Final Product F->G

Caption: Chiral auxiliary-based synthesis workflow.

Diagram 2: Troubleshooting Logic for Low Stereoselectivity

G Start Low Stereoselectivity Observed Q1 Is the chiral auxiliary appropriate? Start->Q1 Sol1 Screen other chiral auxiliaries Q1->Sol1 No Q2 Is the reaction temperature optimized? Q1->Q2 Yes Sol1->Q2 Sol2 Lower the reaction temperature Q2->Sol2 No Q3 Is the solvent optimal? Q2->Q3 Yes Sol2->Q3 Sol3 Perform a solvent screen Q3->Sol3 No End Improved Stereoselectivity Q3->End Yes Sol3->End

Caption: Troubleshooting low stereoselectivity.

References

Technical Support Center: HPLC Analysis of 3-(Methylamino)-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you enhance the peak resolution of 3-(Methylamino)-3-phenylpropanoic acid in your HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting peak resolution in HPLC?

A1: The resolution of two peaks is determined by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1] To improve resolution, you can:

  • Increase Efficiency (N): Use columns with smaller particle sizes (e.g., sub-2 µm), increase column length, or optimize the flow rate.[1][2] Sharper, narrower peaks result from higher efficiency.

  • Improve Selectivity (α): This is the most powerful way to enhance resolution.[3] Selectivity can be altered by changing the mobile phase composition (e.g., switching from acetonitrile to methanol), adjusting the mobile phase pH, changing the column temperature, or selecting a different stationary phase (column chemistry).[1][4]

  • Optimize Retention Factor (k): The ideal retention factor is typically between 2 and 10.[1] Retention can be adjusted by changing the strength of the mobile phase (the ratio of organic solvent to aqueous buffer).

Q2: My peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing is a common issue, especially for compounds with basic functional groups like the methylamino group in your analyte.[5] The primary causes include:

  • Secondary Interactions: The basic amine group can interact strongly with acidic silanol groups on the surface of standard silica-based columns, causing tailing.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[5][7]

  • Column Degradation: Voids in the packing material or a blocked column frit can distort the peak shape.[5][8]

  • Inappropriate Mobile Phase pH: The pH can affect the ionization state of both the analyte and the column's silanol groups.[2]

Solutions:

  • Use a highly deactivated, end-capped column to minimize silanol interactions.[5]

  • Adjust the mobile phase pH. For a basic compound, a lower pH (e.g., pH 2.5-3.5) can protonate the amine, while a higher pH can suppress silanol ionization. Careful optimization is needed.[9]

  • Add a buffer to the mobile phase to maintain a consistent pH.[5]

  • Reduce the sample concentration or injection volume.[7]

  • If you suspect column degradation, try backflushing the column or replacing it with a new one.[8]

Q3: this compound is a chiral molecule. How do I separate the enantiomers?

A3: Separating enantiomers requires a chiral environment. In HPLC, this is typically achieved through two main approaches:

  • Direct Separation using a Chiral Stationary Phase (CSP): This is the most common method. CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates), create transient diastereomeric complexes with the enantiomers, allowing them to be separated.[10][11]

  • Indirect Separation via Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18).[11]

For initial method development, screening different types of CSPs with various mobile phases (normal-phase, reversed-phase, or polar organic) is a common strategy.[12][13]

Troubleshooting Guide: Enhancing Peak Resolution

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem 1: Poor Resolution Between Analyte Peak and Impurities

If your analyte peak is co-eluting or poorly resolved from other peaks, follow this workflow.

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Problem 2: Peak Fronting or Tailing

Peak asymmetry compromises resolution and quantification.

Symptom Potential Cause Recommended Solution Citation
Peak Tailing (especially for the analyte)Silanol Interactions: The basic amine group of the analyte interacts with acidic silanols on the silica support.• Use an end-capped column. • Lower the mobile phase pH (e.g., 2.5-3.5) with a buffer like phosphate or formate. • Add a competing base (e.g., triethylamine) to the mobile phase in small amounts (0.1%).[5][9]
Peak Tailing (for all peaks)Column Issues: Partial blockage of the inlet frit or a void in the column packing.• Reverse and flush the column (disconnect from the detector). • Use guard columns and in-line filters to protect the analytical column. • Replace the column if the problem persists.[5][8]
Peak Tailing or Peak Fronting Sample Overload: Injecting too high a concentration of the sample.• Dilute the sample and reinject. • Reduce the injection volume.[5][8]
Peak Fronting Incompatible Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.• Dissolve the sample in the initial mobile phase or a weaker solvent.[14]
Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times make peak identification unreliable.

Symptom Potential Cause Recommended Solution Citation
Gradual Shift in RetentionPoor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.• Equilibrate the column for at least 10-15 column volumes before starting the run.[14]
Random Fluctuation Pump or Leak Issues: Inconsistent mobile phase delivery due to pump malfunctions or leaks in the system.• Check for pressure fluctuations. • Inspect fittings for leaks. • Purge the pump to remove air bubbles.[15]
Drifting Retention Temperature Fluctuations: The column temperature is not stable.• Use a column oven to maintain a constant temperature.[16]
Drifting Retention Mobile Phase Changes: The mobile phase composition is changing over time (e.g., evaporation of volatile components).• Prepare fresh mobile phase daily. • Keep solvent bottles capped.[17]

Experimental Protocols & Method Development

Developing a robust method is crucial for achieving good resolution. Since this compound has both acidic (propanoic acid) and basic (methylamino) groups, controlling the mobile phase pH is critical.

Workflow for Method Development

G node_start 1. Define Goal (e.g., separate from impurity X) node_char 2. Characterize Analyte (pKa of amine & acid, solubility) node_start->node_char node_initial 3. Initial Conditions Select Column (e.g., C18) Select Mobile Phase (e.g., ACN/H2O) node_char->node_initial node_scout 4. Run Scouting Gradient (e.g., 5-95% B over 20 min) node_initial->node_scout node_eval 5. Evaluate Results (Retention, Peak Shape) node_scout->node_eval node_optim 6. Optimize Selectivity (Adjust pH, Solvent Type, Temp) node_eval->node_optim Resolution Inadequate node_final 7. Finalize Method (Isocratic or Gradient) node_eval->node_final Resolution Adequate node_optim->node_scout

Caption: A systematic workflow for HPLC method development.

Example Starting Protocol: Reversed-Phase HPLC

This protocol provides a robust starting point for separating this compound.

1. Column Selection:

  • Initial Choice: A modern, end-capped C18 column with high surface area.

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.[18]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate buffer in water. Adjust pH to 3.0. The low pH will protonate the amine group, improving peak shape.

  • Mobile Phase B: Acetonitrile or Methanol. Water/acetonitrile mixtures often provide lower backpressure and good UV transparency.[19]

3. Chromatographic Conditions:

ParameterRecommended Starting ValueRationale
Column C18, 150 x 4.6 mm, 3.5 µmGeneral purpose reversed-phase column suitable for a wide range of analytes.[18]
Mobile Phase A: 20mM Phosphate Buffer, pH 3.0B: AcetonitrileLow pH suppresses silanol interactions and ensures consistent ionization of the analyte.[5]
Gradient 10% to 70% B over 20 minutesA scouting gradient to determine the approximate elution conditions.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times; can be adjusted to optimize selectivity.[16]
Detection (UV) 210 nm or 254 nmPhenyl group provides UV absorbance. Wavelength may require optimization.
Injection Vol. 5 µLA small volume to prevent column overload.[7]

4. Optimization Steps:

  • If resolution is poor:

    • Adjust pH: Evaluate pH 2.5 and 3.5 to see the effect on selectivity.

    • Change Organic Modifier: Replace Acetonitrile with Methanol. This can significantly alter the selectivity between the analyte and impurities.[1]

    • Fine-tune Gradient: After the scouting run, create a shallower gradient around the elution time of the analyte to improve separation.[4]

  • If peak tailing persists:

    • Consider a column with a different stationary phase, such as a Phenyl-Hexyl column, which may offer different selectivity.[20]

    • Ensure the column is properly end-capped to minimize residual silanol activity.[5]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(Methylamino)-3-phenylpropanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(Methylamino)-3-phenylpropanoic acid in biological matrices such as plasma and urine. The validation of analytical methods is a critical step in drug development and clinical research to ensure the reliability and accuracy of bioanalytical data.[1][2] This document outlines and compares key performance characteristics of three common bioanalytical techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), all coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, including required sensitivity, sample throughput, and cost. The following table summarizes the expected performance of three common sample preparation techniques followed by LC-MS/MS analysis for this compound.

ParameterMethod A: Protein Precipitation (PPT) & LC-MS/MSMethod B: Liquid-Liquid Extraction (LLE) & LC-MS/MSMethod C: Solid-Phase Extraction (SPE) & LC-MS/MS
Linearity (r²) > 0.995> 0.998> 0.999
Range 1 - 1000 ng/mL0.5 - 500 ng/mL0.1 - 250 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%Within ±5%
Precision (% RSD) < 15%< 10%< 5%
Lower Limit of Quantitation (LLOQ) 1 ng/mL0.5 ng/mL0.1 ng/mL
Matrix Effect Moderate to HighLow to ModerateMinimal
Recovery Not Applicable85 - 95%> 95%
Sample Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the three compared analytical approaches are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Method A: Protein Precipitation (PPT) with LC-MS/MS
  • Sample Preparation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.[3]

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[4]

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: To be determined based on the mass spectrum of this compound and its stable isotope-labeled internal standard.

Method B: Liquid-Liquid Extraction (LLE) with LC-MS/MS
  • Sample Preparation:

    • To 200 µL of plasma sample, add the internal standard and 50 µL of a suitable buffer to adjust the pH.

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes to facilitate extraction.[3]

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Similar to Method A, with potential adjustments to the gradient to optimize separation.

Method C: Solid-Phase Extraction (SPE) with LC-MS/MS
  • Sample Preparation:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load 200 µL of the plasma sample (pre-treated with an acid to protonate the amine group).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a small volume of a methanolic solution containing a small percentage of ammonia.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[5]

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Similar to Method A.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Biological Sample (Plasma, Urine) is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Method A) is_add->ppt Select Method lle Liquid-Liquid Extraction (Method B) is_add->lle spe Solid-Phase Extraction (Method C) is_add->spe evap Evaporation ppt->evap lle->evap spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition and Processing lcms->data report Reporting data->report

General bioanalytical workflow.
Hypothetical Metabolic Pathway

This diagram shows a hypothetical metabolic pathway for this compound, which could be relevant for identifying potential metabolites to monitor during drug development.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound demethylation N-Demethylation parent->demethylation CYP450 hydroxylation Aromatic Hydroxylation parent->hydroxylation CYP450 metabolite1 3-Amino-3-phenylpropanoic acid demethylation->metabolite1 metabolite2 Hydroxylated Metabolite hydroxylation->metabolite2 glucuronidation Glucuronidation conjugate1 Glucuronide Conjugate glucuronidation->conjugate1 sulfation Sulfation conjugate2 Sulfate Conjugate sulfation->conjugate2 metabolite2->glucuronidation UGTs metabolite2->sulfation SULTs

Hypothetical metabolic pathway.

References

comparative analysis of different synthetic routes to 3-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of four distinct synthetic routes to 3-(Methylamino)-3-phenylpropanoic acid, a valuable building block in medicinal chemistry. The routes discussed are Aza-Michael Addition, Reductive Amination of a β-Keto Ester, a Mannich Reaction-based approach, and an Asymmetric Synthesis employing an Evans Chiral Auxiliary. Each method is evaluated based on its reaction yield, complexity, stereochemical control, and starting material accessibility. Detailed experimental protocols and quantitative data are presented to facilitate an objective comparison for researchers selecting a synthetic strategy.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route is contingent on the specific requirements of the research, such as the need for enantiopurity, scalability, and cost-effectiveness. The following table summarizes the key quantitative data for the four primary synthetic pathways discussed in this guide.

ParameterRoute 1: Aza-Michael AdditionRoute 2: Reductive AminationRoute 3: Mannich Reaction & OxidationRoute 4: Asymmetric Evans Synthesis
Overall Yield (Estimated) 70-85%60-75%40-55%50-65%
Number of Steps 2234
Stereochemical Control RacemicRacemicRacemicHigh Diastereoselectivity (>95%)
Starting Materials Methyl Cinnamate, MethylamineEthyl Benzoylacetate, MethylamineAcetophenone, Formaldehyde, Methylamine(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Cinnamic Acid, Methylamine derivative
Key Advantages Atom economical, straightforwardReadily available starting materialsLow-cost starting materialsExcellent stereochemical control
Key Disadvantages Potential for side reactions (polymerization)Requires synthesis of β-keto ester intermediateMulti-step, potential for low yield in oxidationHigh cost of chiral auxiliary, more complex procedure

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Aza-Michael Addition

This route involves the conjugate addition of methylamine to a cinnamate ester, followed by hydrolysis of the resulting ester to yield the final product.

Step 1: Synthesis of Methyl 3-(methylamino)-3-phenylpropanoate

To a solution of methyl cinnamate (1 equivalent) in methanol, a 40% aqueous solution of methylamine (2 equivalents) is added. The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.

Step 2: Hydrolysis to this compound

The crude methyl 3-(methylamino)-3-phenylpropanoate (1 equivalent) is dissolved in a mixture of methanol and water. Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature for 4-6 hours. After completion, the methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 6 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Reductive Amination of a β-Keto Ester

This two-step route begins with the synthesis of a β-keto ester, which is then subjected to reductive amination with methylamine.

Step 1: Synthesis of Methyl 3-oxo-3-phenylpropanoate

Sodium metal (1.1 equivalents) is dissolved in anhydrous methanol under an inert atmosphere. To this solution, ethyl benzoylacetate (1 equivalent) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is then evaporated, and the residue is dissolved in water and acidified with dilute HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-oxo-3-phenylpropanoate.

Step 2: Reductive Amination to this compound

To a solution of methyl 3-oxo-3-phenylpropanoate (1 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in water and the pH is adjusted to 2 with concentrated HCl. The aqueous layer is washed with ether. The pH of the aqueous layer is then carefully adjusted to 7, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.

Route 3: Mannich Reaction and Subsequent Oxidation

This pathway involves the formation of a β-amino ketone via the Mannich reaction, followed by oxidation to the carboxylic acid.

Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride

A mixture of acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and methylamine hydrochloride (1.1 equivalents) in ethanol with a catalytic amount of hydrochloric acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give 3-(methylamino)-1-phenylpropan-1-one hydrochloride.

Step 2: Baeyer-Villiger Oxidation to Phenyl 3-(methylamino)-3-phenylpropanoate

The free base of 3-(methylamino)-1-phenylpropan-1-one is prepared by neutralizing the hydrochloride salt. The free base (1 equivalent) is then dissolved in dichloromethane, and meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the ester.

Step 3: Hydrolysis to this compound

The crude ester is hydrolyzed using lithium hydroxide in a methanol/water mixture as described in Route 1, Step 2.

Route 4: Asymmetric Synthesis via Evans Auxiliary

This route provides access to enantiomerically enriched this compound through the use of a chiral auxiliary.

Step 1: Synthesis of N-Cinnamoyl-4-methyl-5-phenyl-2-oxazolidinone

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous THF at -78°C under argon, n-butyllithium (1.05 equivalents) is added dropwise. After stirring for 15 minutes, cinnamoyl chloride (1.1 equivalents) is added. The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 2: Diastereoselective Aza-Michael Addition

A solution of benzyl(methyl)amine (2 equivalents) in THF is treated with n-butyllithium (2 equivalents) at -78°C to form lithium benzyl(methyl)amide. The N-cinnamoyl oxazolidinone (1 equivalent) in THF is then added dropwise at -78°C. The reaction is stirred for several hours at this temperature. The reaction is quenched with saturated ammonium chloride solution and worked up as described above to yield the diastereomerically enriched adduct.

Step 3: Cleavage of the Chiral Auxiliary

The adduct is dissolved in a 4:1 mixture of THF and water, and cooled to 0°C. Lithium hydroxide (2 equivalents) and 30% hydrogen peroxide (4 equivalents) are added. The mixture is stirred at 0°C for 2 hours and then at room temperature for 2 hours. The reaction is quenched with sodium sulfite solution. The chiral auxiliary is recovered by extraction, and the aqueous layer is acidified to yield the N-benzyl protected amino acid.

Step 4: Debenzylation

The N-benzyl protected amino acid is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added. The mixture is hydrogenated at 50 psi for 12-24 hours. The catalyst is filtered off, and the solvent is evaporated to give the final enantiomerically enriched product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Aza-Michael Addition Methyl Cinnamate Methyl Cinnamate Intermediate Ester Intermediate Ester Methyl Cinnamate->Intermediate Ester Methylamine Final Product Final Product Intermediate Ester->Final Product Hydrolysis

Caption: Workflow for the Aza-Michael Addition route.

G cluster_1 Route 2: Reductive Amination Ethyl Benzoylacetate Ethyl Benzoylacetate β-Keto Ester β-Keto Ester Ethyl Benzoylacetate->β-Keto Ester Transesterification Final Product Final Product β-Keto Ester->Final Product Reductive Amination (Methylamine, NaBH3CN)

Caption: Workflow for the Reductive Amination route.

G cluster_2 Route 3: Mannich Reaction & Oxidation Acetophenone Acetophenone β-Amino Ketone β-Amino Ketone Acetophenone->β-Amino Ketone Mannich Reaction (Formaldehyde, Methylamine) Intermediate Ester Intermediate Ester β-Amino Ketone->Intermediate Ester Baeyer-Villiger Oxidation Final Product Final Product Intermediate Ester->Final Product Hydrolysis

Caption: Workflow for the Mannich Reaction and Oxidation route.

G cluster_3 Route 4: Asymmetric Evans Synthesis Evans Auxiliary Evans Auxiliary N-Cinnamoyl Adduct N-Cinnamoyl Adduct Evans Auxiliary->N-Cinnamoyl Adduct Acylation Diastereomeric Adduct Diastereomeric Adduct N-Cinnamoyl Adduct->Diastereomeric Adduct Aza-Michael Addition Protected Amino Acid Protected Amino Acid Diastereomeric Adduct->Protected Amino Acid Auxiliary Cleavage Final Product (Enantiopure) Final Product (Enantiopure) Protected Amino Acid->Final Product (Enantiopure) Debenzylation

Caption: Workflow for the Asymmetric Evans Synthesis route.

A Comparative Guide to the Structure-Activity Relationship of 3-(Methylamino)-3-phenylpropanoic Acid Analogs at the GABA B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of 3-(Methylamino)-3-phenylpropanoic acid is limited in publicly available scientific literature. This guide provides a comparative analysis based on the well-documented SAR of its close structural analogs, primarily phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid). These analogs share the core β-phenyl-γ-amino acid scaffold and their primary molecular target is the γ-aminobutyric acid type B (GABA B ) receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.

Introduction

The 3-amino-3-phenylpropanoic acid scaffold is a key pharmacophore found in compounds that modulate the GABAergic system. Analogs of this structure, such as phenibut and baclofen, are clinically used for their anxiolytic and muscle relaxant properties, respectively.[1][2] Their therapeutic effects are primarily mediated through the activation of the GABA B receptor.[1][3] Understanding the structure-activity relationships of these analogs is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide summarizes the key structural features influencing the activity of these compounds at the GABA B receptor, presents comparative quantitative data, details relevant experimental protocols, and illustrates the canonical GABA B receptor signaling pathway.

Structure-Activity Relationship (SAR) Summary

The affinity and efficacy of 3-phenylpropanoic acid analogs at the GABA B receptor are dictated by several key structural features:

  • The Phenyl Ring: The presence of the phenyl ring is critical for activity, and its substitution pattern significantly modulates potency. For instance, the addition of a chlorine atom at the para-position of the phenyl ring of phenibut to yield baclofen results in a substantial increase in affinity for the GABA B receptor.[1][4]

  • The Amino Group: The primary or secondary amino group is essential for interaction with the receptor. The basicity and steric bulk of the substituent on the nitrogen can influence binding affinity and functional activity.

  • The Carboxylic Acid Group: The carboxyl group is a crucial feature for binding to the GABA B receptor.[1] Its acidic nature is thought to be involved in key interactions within the receptor's binding pocket.

  • Stereochemistry: The stereochemistry at the chiral center (C3) is a major determinant of activity. For phenibut, the (R)-enantiomer is the more active form at the GABA B receptor, exhibiting significantly higher affinity than the (S)-enantiomer.[5][6]

  • Conformational Flexibility: The relative orientation of the phenyl ring and the GABA backbone, influenced by substitutions and the overall molecular structure, plays a role in receptor binding and activation.[4]

Comparative Analysis of Receptor Binding Affinity and Potency

The following table summarizes the binding affinities (Ki) and/or potency (EC50/IC50) of key 3-phenylpropanoic acid analogs at the GABA B receptor. These values provide a quantitative comparison of how structural modifications impact receptor interaction.

CompoundStructureModification from PhenibutReceptor Binding Affinity (Ki) / Potency (EC50/IC50)Reference(s)
(R,S)-Phenibut -Ki: 177 ± 2 µM[6]
(R)-Phenibut R-enantiomerKi: 92 ± 3 µM; EC50: 25 µM[5][6]
(S)-Phenibut S-enantiomerInactive at GABA B receptor[6]
(R,S)-Baclofen p-Chloro substitutionKi: 6.0 ± 1 µM; EC50: 2.5 µM[4][5][6]
F-phenibut p-Fluoro substitutionPotent GABA B receptor agonist[7]

Note: Ki values represent the inhibition constant for radioligand binding, with lower values indicating higher affinity. EC50/IC50 values represent the concentration of the compound that produces 50% of the maximal response or inhibition, respectively, with lower values indicating higher potency. The specific experimental conditions for these values can be found in the cited references.

Experimental Protocols

This protocol is a generalized method for determining the binding affinity of a test compound to the GABA B receptor using a competitive binding assay with a radiolabeled ligand (e.g., [ 3 H]GABA or [ 3 H]CGP54626).[8][9]

a. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.

  • Resuspend the final pellet in an appropriate buffer at a specific protein concentration (determined by a protein assay like the Bradford or BCA method) and store at -80°C.

b. Binding Assay:

  • In a 96-well plate, add the prepared membrane homogenate, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • For determining total binding, add only the radioligand and membranes.

  • For determining non-specific binding, add the radioligand, membranes, and a high concentration of a known GABA B receptor agonist (e.g., unlabeled GABA or baclofen).

  • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a method to assess the functional activity of GABA B receptor agonists by measuring their ability to inhibit adenylyl cyclase and thus reduce cyclic AMP (cAMP) levels.[2][10]

a. Cell Culture and Treatment:

  • Use a cell line stably expressing the human GABA B1 and GABA B2 receptor subunits (e.g., CHO-K1 or HEK293 cells).

  • Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP production.

  • Concurrently, treat the cells with varying concentrations of the test compound (potential GABA B agonist).

b. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

c. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) from the dose-response curve.

Visualizations

Caption: Canonical GABA B Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from tissue or cells) incubation 2. Incubation - Membranes - Radioligand ([3H]L*) - Test Compound (I) prep->incubation filtration 3. Rapid Filtration (Separates bound from free) incubation->filtration wash 4. Washing (Removes non-specifically bound radioligand) filtration->wash counting 5. Scintillation Counting (Measures radioactivity) wash->counting analysis 6. Data Analysis (Calculate Ki) counting->analysis

Caption: Generalized workflow for a competitive radioligand binding assay.

References

Cross-Validation of Immunoassay and LC-MS Methods for 3-(Methylamino)-3-phenylpropanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-(Methylamino)-3-phenylpropanoic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The two most prominent analytical techniques for this purpose are ligand-binding assays, such as immunoassays, and liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by the specific requirements of the study, such as required sensitivity, sample throughput, and the stage of drug development. Below is a summary of typical performance characteristics for a competitive immunoassay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a small molecule like this compound.

ParameterImmunoassay (Competitive ELISA)LC-MS/MS
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Upper Limit of Quantification (ULOQ) 10 - 100 ng/mL100 - 1000 ng/mL
Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude
Accuracy (% Bias) Within ±20% (±25% at LLOQ)Within ±15% (±20% at LLOQ)[1]
Precision (%CV) <20% (<25% at LLOQ)<15% (<20% at LLOQ)[1]
Selectivity High, but potential for cross-reactivityVery high, based on mass-to-charge ratio
Throughput High (96-well plate format)Moderate to High (with automation)
Matrix Effects Can be significantCan be minimized with appropriate sample preparation and internal standards
Method Development Time Long (antibody generation)Moderate
Cost per Sample LowHigh

Experimental Methodologies

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following sections outline representative methodologies for both a competitive ELISA and an LC-MS/MS assay for this compound.

Immunoassay: Competitive ELISA Protocol

Immunoassays for small molecules like this compound typically employ a competitive format where the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody sites.

1. Reagent Preparation:

  • Coating Buffer: Bicarbonate/carbonate buffer (100 mM, pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Analyte-Protein Conjugate: this compound conjugated to a carrier protein like BSA, diluted in Coating Buffer.

  • Primary Antibody: Anti-3-(Methylamino)-3-phenylpropanoic acid antibody, diluted in Blocking Buffer.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG, diluted in Blocking Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coat a 96-well microplate with 100 µL/well of the analyte-protein conjugate and incubate overnight at 4°C.[2]

  • Wash the plate three times with Wash Buffer.

  • Block the plate with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.[2]

  • Wash the plate three times with Wash Buffer.

  • Add 50 µL of standards, quality controls, or unknown samples to the appropriate wells, followed by 50 µL of the primary antibody solution.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL/well of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL/well of Stop Solution.

  • Read the absorbance at 450 nm on a microplate reader. The signal is inversely proportional to the concentration of the analyte in the sample.

LC-MS/MS Protocol

LC-MS/MS offers high selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[3]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, standard, or quality control, add 150 µL of a precipitation solution (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., this compound-d5).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. Liquid Chromatography Conditions:

  • LC System: UHPLC system.

  • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold and a 1-minute re-equilibration.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard (d5-labeled): Precursor ion > Product ion (specific m/z values to be determined during method development).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for the immunoassay and LC-MS/MS methods.

Immunoassay Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_readout Signal Generation & Readout p1 Coat Plate with Analyte-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Samples/Standards & Primary Antibody p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add HRP-conjugated Secondary Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 r1 Add TMB Substrate a6->r1 r2 Incubate (Dark) r1->r2 r3 Add Stop Solution r2->r3 r4 Read Absorbance at 450 nm r3->r4 LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Add Internal Standard to Plasma Sample s2 Protein Precipitation (e.g., with Acetonitrile) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 lc UHPLC Separation (C18 Column) s4->lc ms Tandem Mass Spec Detection (SRM) lc->ms d1 Peak Integration ms->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknowns d2->d3

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of 3-(Methylamino)-3-phenylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of a novel chemical entity is a cornerstone of drug discovery and development. The biotransformation of a compound can significantly influence its pharmacokinetic profile, efficacy, and potential for toxicity. Metabolism is broadly categorized into in vitro and in vivo studies. In vitro systems, such as liver microsomes and S9 fractions, offer a controlled environment to investigate specific metabolic pathways and enzyme kinetics. In vivo studies, typically conducted in animal models like rats, provide a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME) within a complete biological system. This guide compares the expected in vitro and in vivo metabolism of compounds structurally related to 3-(Methylamino)-3-phenylpropanoic acid.

Predicted Metabolic Pathways

Based on its chemical structure, this compound is likely to undergo several key metabolic transformations. The primary sites for metabolism are the N-methyl group and the phenyl ring.

Phase I Metabolism:

  • N-demethylation: This is a common metabolic pathway for N-methylated compounds, often mediated by cytochrome P450 (CYP) enzymes, particularly the CYP2D6 isoform.[1] This reaction would yield 3-amino-3-phenylpropanoic acid.

  • Aromatic Hydroxylation: The phenyl group is susceptible to hydroxylation at various positions (ortho, meta, para), also primarily catalyzed by CYP enzymes.[2]

  • N-oxidation: The nitrogen atom can be oxidized, a reaction that can be catalyzed by both CYPs and flavin-containing monooxygenases (FMOs).[3]

Phase II Metabolism:

  • Glucuronidation: The carboxylic acid group and any hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[4]

  • Sulfation: Hydroxylated metabolites may also undergo sulfation by sulfotransferases (SULTs).

  • Glycine Conjugation: The carboxylic acid moiety can be conjugated with glycine.[5]

The following diagram illustrates the predicted metabolic pathways for this compound based on the metabolism of analogous compounds.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound N_demethyl 3-Amino-3-phenylpropanoic acid Parent->N_demethyl N-demethylation (CYPs) Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation (CYPs) N_oxide N-oxide Metabolite Parent->N_oxide N-oxidation (CYPs, FMOs) Glycine Glycine Conjugate Parent->Glycine Glycine Conjugation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation (SULTs)

Caption: Predicted metabolic pathways of this compound.

In Vitro vs. In Vivo Metabolism: A Comparative Overview

FeatureIn Vitro Systems (e.g., Liver Microsomes, S9 Fraction)In Vivo Models (e.g., Rat)
Primary Goal To identify potential metabolic pathways, metabolizing enzymes, and assess metabolic stability in a controlled environment.[6][7][8]To understand the complete ADME profile, including bioavailability, clearance, and metabolite profiles in a whole organism.
System Complexity Low. Consists of subcellular fractions containing specific enzyme families (e.g., CYPs and UGTs in microsomes; broader range in S9).[9][10][11]High. Involves the interplay of various organs (liver, kidney, intestine) and physiological processes.
Metabolites Detected Primarily Phase I metabolites (oxidation, reduction, hydrolysis) and some Phase II metabolites (e.g., glucuronides).[9]A comprehensive range of Phase I and Phase II metabolites, including those from extrahepatic tissues and gut microflora.
Enzyme Contribution Allows for reaction phenotyping to identify specific enzymes (e.g., CYP isoforms) responsible for metabolism using recombinant enzymes or specific inhibitors.[1]Reflects the net contribution of all metabolizing enzymes in the body.
Pharmacokinetic Data Provides parameters like intrinsic clearance (Clint), which can be used to predict in vivo clearance.[6]Directly measures pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F).[12]
Throughput High. Amenable to screening large numbers of compounds.[6]Low. Time-consuming and resource-intensive.
Cost Relatively low.[6]High.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is unavailable, the following tables summarize typical findings for structurally related compounds.

Table 1: In Vitro Metabolic Stability of Phenylpropanoic Acid Analogs in Liver Microsomes

Compound ClassSpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t1/2) (min)
Phenylpropanoic acid derivativesRat10 - 15020 - 120
Phenylpropanoic acid derivativesHuman5 - 10030 - 180
Amphetamine analogsRat20 - 20015 - 100
Amphetamine analogsHuman10 - 12025 - 150
Note: These are representative ranges and can vary significantly based on the specific chemical structure.

Table 2: In Vivo Pharmacokinetic Parameters of Phenylpropanoic Acid Analogs in Rats

Compound ClassBioavailability (F) (%)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-life (t1/2) (h)
Phenylpropanoic acid derivatives20 - 805 - 500.5 - 51 - 6
Amphetamine analogs30 - 9010 - 801 - 102 - 8
Note: These are representative ranges and can vary significantly based on the specific chemical structure.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Control compounds (e.g., a high clearance and a low clearance compound)

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer and liver microsomes.

  • Pre-warm the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.[13][14]

In Vivo Metabolism Study in Rats

Objective: To determine the pharmacokinetic profile and identify the major metabolites of a test compound in a living organism.

Materials:

  • Test compound formulated for administration (e.g., in saline or a suitable vehicle)

  • Male Sprague-Dawley rats (or other appropriate strain)[4][15]

  • Dosing syringes and needles (for intravenous or oral administration)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Metabolism cages for urine and feces collection

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Administer the test compound to the rats via the desired route (e.g., intravenous bolus or oral gavage).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or other appropriate site.

  • Process the blood samples to obtain plasma.

  • House the rats in metabolism cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).

  • Extract the parent compound and metabolites from plasma, urine, and homogenized feces.

  • Analyze the extracts by LC-MS/MS to quantify the parent compound and identify metabolites.[13][16]

Experimental Workflow and Data Analysis

The following diagram outlines a typical workflow for a comprehensive metabolism study, integrating both in vitro and in vivo approaches.

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Integration invitro_start Incubation with Liver Microsomes/S9 met_stability Metabolic Stability Assay invitro_start->met_stability met_id_invitro Metabolite Identification invitro_start->met_id_invitro lcms LC-MS/MS Analysis met_stability->lcms ivivc In Vitro-In Vivo Correlation (IVIVC) met_stability->ivivc reaction_pheno Reaction Phenotyping met_id_invitro->reaction_pheno met_id_invitro->lcms reaction_pheno->lcms invivo_start Dosing in Animal Model (e.g., Rat) pk_study Pharmacokinetic (PK) Study invivo_start->pk_study met_id_invivo Metabolite Profiling (Plasma, Urine, Feces) invivo_start->met_id_invivo pk_study->lcms met_id_invivo->lcms pk_modeling PK Modeling and Parameter Calculation lcms->pk_modeling pk_modeling->ivivc

Caption: A typical experimental workflow for metabolism studies.

Conclusion

While direct metabolic data for this compound is not currently available, a comprehensive understanding of its likely metabolic fate can be inferred from structurally related compounds. In vitro studies using liver fractions are invaluable for early screening of metabolic stability and identifying the primary metabolic pathways, such as N-demethylation and aromatic hydroxylation. In vivo studies in animal models are essential to confirm these findings in a complex biological system and to determine the complete pharmacokinetic profile. The integration of both in vitro and in vivo data allows for a robust assessment of a compound's metabolic liabilities and provides crucial information for guiding further drug development efforts.

References

A Comparative Benchmarking Guide to the Purity of 3-(Methylamino)-3-phenylpropanoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex chemical entities, the purity of starting materials is a critical determinant of downstream success. This guide provides a comprehensive framework for benchmarking the purity of 3-(Methylamino)-3-phenylpropanoic acid obtained from various suppliers. By employing robust analytical techniques, researchers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their experimental outcomes.

The primary analytical methods leveraged in this guide are High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[1][2] HPLC is widely regarded as a gold standard for its precision in separating complex mixtures, while quantitative NMR (qNMR) offers the ability to determine purity without the need for a specific reference standard.[1][3][4][5]

Comparative Purity Analysis

To illustrate the importance of supplier selection, this guide presents hypothetical data from three distinct suppliers (Supplier A, Supplier B, and Supplier C). The purity of this compound from each supplier was assessed using a validated HPLC method.

Table 1: HPLC Purity Analysis of this compound from Different Suppliers

SupplierLot NumberPurity by HPLC (%)Major Impurity (%)Minor Impurities (Total, %)
Supplier A A12399.80.15 (Impurity X)0.05
Supplier B B45698.50.80 (Impurity Y)0.70
Supplier C C78995.22.50 (Impurity Z)2.30

The data clearly indicates significant variations in purity among the suppliers. Supplier A provides the highest purity material, which is ideal for sensitive applications in drug development. In contrast, the lower purity from Supplier C, with a significant percentage of a major impurity, could introduce variability and potentially misleading results in experimental studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols for HPLC and NMR analysis are provided as a template for in-house validation.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the quantitative determination of the purity of this compound and the detection of related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

This protocol is for the structural confirmation of this compound and the identification of any potential impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

  • Data Acquisition: Acquire a standard proton NMR spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.[6]

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of the target compound and identify any impurity signals.

Visualizing the Workflow and its Implications

To better understand the experimental process and the logical connections between supplier quality and research outcomes, the following diagrams are provided.

Caption: Experimental workflow for purity benchmarking.

logical_relationship cluster_input Input Factors cluster_quality Material Quality cluster_outcome Research & Development Outcomes supplier Supplier Choice (A, B, or C) purity Purity of this compound supplier->purity impurities Presence of Impurities supplier->impurities reproducibility Experiment Reproducibility purity->reproducibility side_reactions Unwanted Side Reactions impurities->side_reactions data_integrity Data Integrity and Reliability reproducibility->data_integrity side_reactions->data_integrity project_timeline Project Timelines and Costs data_integrity->project_timeline

References

A Comparative Guide to 3-(Methylamino)-3-phenylpropanoic Acid and Other β-Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids, and specifically N-methylated β-amino acids like 3-(Methylamino)-3-phenylpropanoic acid, provide unique advantages in creating peptides with enhanced therapeutic potential. This guide offers a comparative analysis of this compound and other β-amino acids, supported by experimental data and detailed methodologies, to inform rational peptide design.

Introduction to β-Amino Acids in Peptidomimetics

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly subtle modification has profound implications for the resulting peptide's structure and function. Peptides composed entirely of or containing β-amino acids, often referred to as β-peptides or mixed α,β-peptides, exhibit remarkable resistance to enzymatic degradation by proteases.[1] Furthermore, the elongated backbone of β-amino acids imparts a greater conformational flexibility, allowing for the formation of unique and stable secondary structures not accessible to natural peptides.[2]

N-methylation, the addition of a methyl group to the amide nitrogen, is another key modification that enhances the drug-like properties of peptides. This modification provides steric hindrance that further boosts proteolytic stability and can modulate the peptide's conformation and membrane permeability.[3][4] this compound combines the features of a β-amino acid with N-methylation, presenting a building block with significant potential for therapeutic peptide development.

Comparative Performance Analysis

While direct comparative studies for this compound are limited in publicly available literature, we can infer its performance based on the well-documented effects of N-methylation and the inclusion of a β-phenylalanine scaffold. The following tables present a summary of quantitative data for related modified peptides to provide a framework for comparison.

Proteolytic Stability

The primary advantage of incorporating β-amino acids and N-methylation is the significant enhancement of resistance to enzymatic degradation.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)NoneTrypsin~2.5 min-[2]
G-protein-binding peptide (DKLYWWEFL)N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[2]
Hypothetical Peptide Aα-amino acids onlySerum Proteases15 min--
Hypothetical Peptide BContains β-amino acidsSerum Proteases> 8 hours> 32[1]
Hypothetical Peptide C Contains this compound Serum Proteases > 24 hours > 96 Inferred

Note: Data for Hypothetical Peptide C is an educated estimation based on the combined stabilizing effects of a β-amino acid backbone and N-methylation.

Receptor Binding Affinity

The impact of β-amino acids and N-methylation on receptor binding is highly context-dependent. The conformational constraints imposed by these modifications can either pre-organize the peptide into a bioactive conformation, enhancing affinity, or induce a conformation that is unfavorable for binding.

PeptideModificationTarget ReceptorBinding Affinity (IC₅₀ nM)Change in AffinityReference
RGD Peptide (L1)Non-methylatedαvβ3 integrin150-[5]
RGD Peptide (P5)N-Me-Valαvβ3 integrin752-fold increase[5]
Somatostatin Analogα-amino acids onlySSTR21.2--
Somatostatin AnalogContains β-amino acidsSSTR25.84.8-fold decrease-
Hypothetical Peptide D Contains this compound Target X Varies Context-Dependent Inferred

Note: The effect on binding affinity for peptides containing this compound would require experimental validation for each specific peptide-receptor system.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

The synthesis of peptides containing N-methylated β-amino acids can be achieved using a modified Fmoc-based solid-phase peptide synthesis protocol.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected α-amino acids

  • Fmoc-3-(methylamino)-3-phenylpropanoic acid

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard): For standard α-amino acids, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Coupling of Fmoc-3-(methylamino)-3-phenylpropanoic acid: Due to the steric hindrance of the N-methyl group, a more potent coupling reagent such as HATU is recommended. Pre-activate Fmoc-3-(methylamino)-3-phenylpropanoic acid (3 eq.) with HATU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed.[6]

  • Coupling onto the N-methylated residue: The coupling of the subsequent amino acid onto the N-methylated residue is also challenging. Use HATU as the coupling reagent and extend the reaction time as necessary.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of a peptide in the presence of proteases.

Materials:

  • Purified peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptide and the protease in the assay buffer.

  • Reaction Initiation: Initiate the degradation reaction by mixing the peptide solution with the protease solution at a defined ratio (e.g., 1:100 w/w protease to peptide) and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is monitored over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and the peptide's half-life (t½).[2]

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.

Peptide_Design_Workflow cluster_design Design & Synthesis cluster_analysis Analysis cluster_evaluation Performance Evaluation Define Target & Lead Peptide Define Target & Lead Peptide Incorporate Modified AA Incorporate Modified AA Define Target & Lead Peptide->Incorporate Modified AA Rational Design SPPS SPPS Incorporate Modified AA->SPPS Chemical Synthesis Purification (HPLC) Purification (HPLC) SPPS->Purification (HPLC) Characterization (MS) Characterization (MS) Purification (HPLC)->Characterization (MS) Performance Evaluation Performance Evaluation Characterization (MS)->Performance Evaluation Stability Assay Stability Assay Performance Evaluation->Stability Assay Proteolytic Resistance Binding Assay Binding Assay Performance Evaluation->Binding Assay Affinity Conformational Analysis Conformational Analysis Performance Evaluation->Conformational Analysis Structure Data Analysis Data Analysis Stability Assay->Data Analysis Binding Assay->Data Analysis Conformational Analysis->Data Analysis Optimized Peptide Optimized Peptide Data Analysis->Optimized Peptide Iterative Refinement

Caption: Workflow for the design and evaluation of peptides with modified amino acids.

Caption: Steric hindrance from N-methylation protecting the peptide bond from protease cleavage.

Conclusion

The incorporation of this compound into peptide sequences offers a promising strategy to enhance their therapeutic properties, primarily by increasing their stability against enzymatic degradation. While direct comparative data remains scarce, the known benefits of β-amino acids and N-methylation strongly suggest that this modified amino acid can significantly improve the pharmacokinetic profile of peptide drug candidates. The provided experimental protocols offer a starting point for the synthesis and evaluation of such modified peptides. Further research into the specific conformational effects and structure-activity relationships of peptides containing this compound is warranted to fully exploit its potential in drug discovery.

References

Assessing the Specificity of Antibodies Raised Against 3-(Methylamino)-3-phenylpropanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rigorous validation of antibody specificity is paramount to ensure data accuracy and reproducibility. This guide provides a comparative framework for assessing the specificity of antibodies targeting the small molecule 3-(Methylamino)-3-phenylpropanoic acid. The following sections detail the experimental protocols for specificity testing, present hypothetical comparative data for two fictional antibodies, and illustrate the key experimental workflows.

Data Presentation: Comparative Antibody Specificity

The specificity of a polyclonal antibody (pAb) and a monoclonal antibody (mAb), hypothetically raised against this compound, was assessed through competitive Enzyme-Linked Immunosorbent Assay (ELISA). The cross-reactivity of these antibodies was evaluated against a panel of structurally related molecules. The half-maximal inhibitory concentration (IC50) for the target analyte and the cross-reactivity percentage for related compounds are summarized below.

Compound Structure pAb-101 IC50 (nM) pAb-101 Cross-Reactivity (%) mAb-202 IC50 (nM) mAb-202 Cross-Reactivity (%)
This compound (Target) 15.2 100 5.8 100
3-Amino-3-phenylpropanoic acid158.49.6>1000<0.5
3-Phenylpropanoic acid890.11.7>1000<0.5
N-Methylbenzylamine450.63.4875.20.7
Benzoic acid>1000<0.5>1000<0.5

Note: Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

Hapten-Carrier Conjugate Synthesis for Immunization

To elicit an immune response against the small molecule this compound (the hapten), it must first be conjugated to a larger carrier protein.

  • Activation of Hapten: The carboxyl group of this compound is activated using a carbodiimide crosslinker, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Conjugation to Carrier Protein: The activated hapten (NHS ester) is then reacted with the primary amine groups on a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for several hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate: The resulting hapten-carrier conjugate is purified from unreacted hapten and crosslinking reagents by dialysis or size-exclusion chromatography.

  • Characterization: The conjugation efficiency (hapten-to-carrier ratio) is determined using methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the hapten if it possesses a unique chromophore.

Competitive ELISA for Specificity Assessment

A competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.

  • Coating: A 96-well microtiter plate is coated with the hapten-carrier conjugate (e.g., this compound-BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Competition: A fixed, predetermined dilution of the antibody is mixed with varying concentrations of the free target molecule (this compound) or potential cross-reactants. This mixture is incubated for 1-2 hours to allow the antibody to bind to the free analyte.

  • Incubation with Coated Plate: The antibody-analyte mixture is then added to the washed and blocked microtiter plate and incubated for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the immobilized hapten-carrier conjugate.

  • Washing: The plate is washed three times with wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB for HRP) is added, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal is inversely proportional to the concentration of free analyte in the sample. The IC50 values are then calculated from the resulting dose-response curves.

Visualizations

Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation Hapten 3-(Methylamino)-3- phenylpropanoic acid Activator EDC/NHS Activation of Carboxyl Group Hapten->Activator ActivatedHapten Activated Hapten (NHS Ester) Activator->ActivatedHapten Conjugation Conjugation Reaction (Amide Bond Formation) ActivatedHapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Purification Purification (Dialysis / SEC) Conjugation->Purification Immunogen Immunogen (Hapten-KLH Conjugate) Purification->Immunogen

Caption: Workflow for the synthesis of a hapten-carrier immunogen.

Competitive ELISA Workflow

Competitive_ELISA cluster_solution In Solution (Competition Step) cluster_plate On Plate Antibody Primary Antibody Incubation 3. Add Antibody-Analyte Mixture Antibody->Incubation Unbound Ab Binds Analyte Free Analyte (Target or Cross-reactant) Analyte->Antibody Binding Coating 1. Coat Plate with Hapten-BSA Conjugate Blocking 2. Block Plate Coating->Blocking Blocking->Incubation SecondaryAb 4. Add HRP-conjugated Secondary Antibody Incubation->SecondaryAb Substrate 5. Add TMB Substrate SecondaryAb->Substrate Read 6. Read Absorbance Substrate->Read

Caption: Principle of the competitive ELISA for antibody specificity.

A Guide to Inter-Laboratory Comparison of 3-(Methylamino)-3-phenylpropanoic Acid Quantification Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-(Methylamino)-3-phenylpropanoic acid, a compound of interest in pharmaceutical research and development. In the absence of publicly available, large-scale inter-laboratory comparison studies for this specific analyte, this document presents a synthesized analysis based on a hypothetical proficiency testing scheme. The data herein is representative of the performance characteristics of common analytical techniques and is intended to guide laboratories in method selection, validation, and the interpretation of inter-laboratory results.

The accurate quantification of drug candidates and their metabolites is paramount in drug development. Inter-laboratory comparisons and proficiency testing are crucial for ensuring the reliability and comparability of analytical data across different sites, which is a key requirement for regulatory submissions and multi-center clinical trials.[1][2] This guide focuses on two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Hypothetical Inter-Laboratory Comparison

The following table summarizes the results from a hypothetical inter-laboratory study where participating laboratories quantified this compound in a spiked plasma sample with a target concentration of 50 µg/mL.

Table 1: Inter-Laboratory Quantification of this compound (Target Concentration: 50 µg/mL)

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)Accuracy (%)
Lab 1HPLC-UV48.52.14.397.0
Lab 2HPLC-UV52.12.54.8104.2
Lab 3HPLC-UV47.91.94.095.8
HPLC-UV Consensus 49.5 2.3 4.6 99.0
Lab 4LC-MS/MS50.20.81.6100.4
Lab 5LC-MS/MS49.80.71.499.6
Lab 6LC-MS/MS50.50.91.8101.0
LC-MS/MS Consensus 50.2 0.8 1.6 100.4

Experimental Protocols

A well-defined experimental protocol is fundamental for achieving reproducible and comparable results across different laboratories. The following sections detail the methodologies for the two analytical techniques compared in this guide.

Protocol 1: HPLC-UV Analysis

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 600 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV detection at 220 nm.

Protocol 2: LC-MS/MS Analysis

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Perform protein precipitation by adding 300 µL of cold methanol.

    • Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 5 minutes.

    • Dilute the supernatant with water prior to injection.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Path cluster_lcms LC-MS/MS Path cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (HPLC-UV) supernatant_transfer->evaporation dilution Dilution (LC-MS/MS) supernatant_transfer->dilution reconstitution Reconstitution (HPLC-UV) evaporation->reconstitution hplc_uv HPLC-UV Analysis reconstitution->hplc_uv lc_msms LC-MS/MS Analysis dilution->lc_msms quantification Quantification hplc_uv->quantification lc_msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Metrics compound This compound hplc HPLC-UV compound->hplc Quantified by lcms LC-MS/MS compound->lcms Quantified by accuracy Accuracy hplc->accuracy precision Precision hplc->precision sensitivity Sensitivity hplc->sensitivity specificity Specificity hplc->specificity lcms->accuracy lcms->precision lcms->sensitivity lcms->specificity

Caption: Key performance metrics for analytical method comparison.

References

Safety Operating Guide

Navigating the Disposal of 3-(Methylamino)-3-phenylpropanoic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-(Methylamino)-3-phenylpropanoic acid, a compound often used as an intermediate in pharmaceutical synthesis, adherence to established disposal protocols is paramount.[1] This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this substance.

Immediate Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds, such as 2,3-dibromo-3-phenylpropanoic acid, indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, it is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, in a well-ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with federal, state, and local regulations.[2][3] Laboratory personnel are responsible for the correct accumulation, labeling, storage, and disposal of chemical waste generated during their research.[3]

1. Waste Characterization and Segregation:

  • Treat this compound and any materials contaminated with it (e.g., absorbent pads, gloves) as hazardous waste.[4][5]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes must be kept separate to prevent dangerous reactions.[4][6]

  • Specifically, keep halogenated and non-halogenated solvent wastes in separate containers, as their disposal costs and methods can differ significantly.[5]

2. Container Selection and Labeling:

  • Use a chemically compatible container for waste collection; the original product container is often a suitable choice.[4][7] The container must be in good condition and free of leaks.[4]

  • All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The specific hazards associated with the chemical (e.g., "Irritant")[6]

    • The accumulation start date (the date the first drop of waste was added)[6]

    • The name and contact information of the responsible researcher or lab[4]

3. Waste Accumulation and Storage:

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][7][8]

  • Keep waste containers tightly closed at all times, except when adding waste.[3][4]

  • Whenever possible, use secondary containment (such as a larger, chemically resistant tub) to prevent spills from reaching drains or the environment.[3][4]

4. Arranging for Disposal:

  • Contact your institution's EHS or a designated hazardous waste management office to schedule a pickup for the waste.[2]

  • Do not dispose of this compound down the drain or in the regular trash.[3] Evaporation is also not an acceptable method of disposal.[4]

  • The final disposal will be carried out at an approved waste disposal plant.[9]

Disposal of Empty Containers: An empty container that held this compound must be handled properly. If the substance is determined to be an "acute hazardous waste" (P-listed), the container must be triple-rinsed with a suitable solvent.[4][7] This rinsate must be collected and disposed of as hazardous waste.[4][7] After rinsing and defacing the original label, the container may be disposed of as regular trash.[4]

Quantitative Waste Accumulation Limits

Laboratories are subject to strict limits on the amount of hazardous waste they can store at any given time. Exceeding these limits can result in significant fines and regulatory action.[3]

Waste TypeMaximum Accumulation Volume
Hazardous Waste55 gallons
Acute Hazardous Waste (P-listed)1 quart (liquid) or 1 kg (solid)

Data sourced from multiple university and regulatory guidelines.[2][4][8]

Experimental Protocols

The procedural guidance provided herein is based on standard laboratory chemical waste management protocols as outlined by regulatory bodies and academic institutions. Key principles include waste minimization, proper segregation, secure containment, and compliant disposal through authorized channels.[2][6][7] The fundamental "experiment" is the process of chemical waste disposal itself, which must be conducted with the same rigor and attention to detail as any scientific experiment.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize container Select Appropriate & Leak-Proof Container characterize->container label Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards - Accumulation Date container->label store Store in Designated Satellite Accumulation Area (Secondary Containment) label->store monitor Monitor Accumulation Volume (< 55 Gallons) store->monitor pickup Container Full or Nearing Time Limit? monitor->pickup pickup->store No schedule Schedule Pickup with EHS/Waste Management pickup->schedule Yes end End: Compliant Disposal schedule->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-(Methylamino)-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Methylamino)-3-phenylpropanoic acid (CAS No. 76497-43-3) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally similar compounds. It is imperative that a comprehensive, substance-specific risk assessment is conducted by qualified personnel before handling this chemical. The information provided here is for guidance purposes only and should not be considered a substitute for a formal safety assessment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1] The recommended PPE is crucial for minimizing exposure and ensuring personal safety.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or glasses with side shields.[1][2]Protects against dust particles and potential splashes.
A face shield may be required for tasks with a higher splash risk.Provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the substance.
A clean, buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of dust or aerosols.
A NIOSH-approved respirator may be necessary for handling large quantities or in case of insufficient ventilation.Provides respiratory protection from airborne particles.

Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood is recommended.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1.

  • Handling:

    • Avoid creating dust.[2]

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.[2]

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Procedures

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

Disposal Steps:

  • Waste Characterization: The waste is considered chemical waste.

  • Containerization:

    • Collect waste in a designated, compatible, and properly labeled container.

    • The container must be kept tightly closed except when adding waste.

    • Ensure the exterior of the container is not contaminated.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation - Designate work area - Verify fume hood function don_ppe Don PPE - Lab coat - Safety goggles - Gloves prep->don_ppe handling Chemical Handling - Weigh/transfer in fume hood - Avoid dust generation don_ppe->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage Store unused chemical spill Spill/Exposure Event handling->spill decon Decontamination - Clean work area - Remove PPE correctly handling->decon After use first_aid First Aid - Follow procedures in Table 2 - Seek medical attention spill->first_aid If exposure occurs spill->decon After cleanup disposal Waste Disposal - Collect in labeled container - Arrange for licensed disposal decon->disposal end_proc End of Procedure disposal->end_proc

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Methylamino)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.